Technical Documentation Center

1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol
  • CAS: 1780168-06-0

Core Science & Biosynthesis

Foundational

Physicochemical Profile of 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol: A Framework for Drug Design and Lead Optimization

An In-Depth Technical Guide for Drug Development Professionals Abstract In the landscape of modern medicinal chemistry, the strategic incorporation of strained ring systems has become a powerful tool for modulating the p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, the strategic incorporation of strained ring systems has become a powerful tool for modulating the properties of drug candidates. The molecule 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol presents a compelling scaffold, combining the unique attributes of both an azetidine and a cyclobutane ring. This technical guide provides a comprehensive framework for evaluating the core physicochemical properties of this compound, a critical step in assessing its potential as a viable drug candidate. We will explore the structural rationale behind its anticipated properties, detail rigorous experimental and computational methodologies for their determination, and discuss the implications of these properties on its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and optimize small molecules containing these valuable structural motifs.

Introduction: Deconstructing the Scaffold

The structure of 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol is a deliberate assembly of functional groups, each contributing distinct characteristics that are highly relevant in drug design. A thorough understanding of these components is crucial for predicting the molecule's behavior in a biological system.

  • The Azetidine Moiety: As the smallest nitrogen-containing saturated heterocycle with reasonable stability, the azetidine ring is a "privileged" scaffold in medicinal chemistry.[1][2] Its strained, four-membered ring system imparts significant conformational rigidity, which can reduce the entropic penalty of binding to a biological target.[1] This often translates to improved potency and selectivity. Furthermore, azetidines are often used to enhance metabolic stability, increase aqueous solubility, and lower lipophilicity compared to larger, more flexible aliphatic amines.[3]

  • The Cyclobutane Moiety: The cyclobutane ring is another strained system that offers a unique, puckered three-dimensional architecture.[4] Its inclusion is a recognized strategy to improve a compound's pharmacokinetic (PK) profile by providing a rigid scaffold that can orient substituents in precise vectors, enhancing target engagement. The sp³-rich character of the cyclobutane ring is increasingly sought after in drug design to move away from the flat, aromatic structures that can be associated with toxicity and poor solubility.[5]

  • The Tertiary Alcohol: The hydroxyl group serves as a key hydrogen bond donor and acceptor, directly influencing solubility and providing a potential point of interaction with a biological target.

The combination of these motifs in 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol suggests a compound with a well-defined 3D structure, potential for improved metabolic stability, and tunable solubility and lipophilicity.

Core Physicochemical Properties: Predictions and Implications

A molecule's journey from administration to its site of action is governed by its physicochemical properties.[6][7][8] Early assessment of these parameters is paramount to minimizing late-stage attrition in drug development.[6] Below, we present the predicted properties for 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol and discuss their significance.

Table 1: Predicted Physicochemical Properties of 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol

PropertyPredicted Value / EstimateRationale & Importance in Drug Design
Molecular Formula C₈H₁₅NO-
Molecular Weight (MW) 141.21 g/mol Significance: Well within the "Rule of Five" (<500 Da) guidelines, suggesting a higher likelihood of good membrane permeability and oral bioavailability.[9]
Lipophilicity (XLogP3) ~0.4 - 1.0Significance: This low-to-moderate predicted value strikes a crucial balance. It should be sufficient for membrane permeability while avoiding the pitfalls of high lipophilicity, such as poor solubility, high plasma protein binding, and off-target toxicity.[10][11]
Aqueous Solubility Moderately to Highly SolubleSignificance: The presence of the basic azetidine nitrogen (which will be protonated at physiological pH) and the polar hydroxyl group should confer good aqueous solubility, which is essential for absorption and formulation.[7]
pKa (Basic) ~8.5 - 9.5Significance: The azetidine nitrogen is a weak base. This pKa ensures the molecule will be predominantly ionized (protonated) in the acidic environment of the stomach and significantly ionized at physiological pH (7.4), impacting its solubility, absorption mechanism, and potential for target binding via ionic interactions.[7]
Hydrogen Bond Donors 1 (from -OH)Significance: Contributes to solubility and provides a key interaction point for target binding.
Hydrogen Bond Acceptors 2 (from N and O)Significance: Contributes to solubility and target binding potential.
Rotatable Bonds 2Significance: A low number of rotatable bonds indicates low conformational flexibility, which is desirable for minimizing the entropic penalty upon binding and often leads to higher potency.
Topological Polar Surface Area (TPSA) ~32.6 ŲSignificance: A TPSA below 140 Ų is generally associated with good cell permeability. A value in this range suggests the potential for good oral absorption and brain penetration.

Methodologies for Definitive Characterization

While in silico predictions are invaluable for initial assessment, they must be validated by robust experimental data.[12][13][14] The following section details the gold-standard protocols for determining the critical physicochemical properties of novel compounds like 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol.

Workflow for Physicochemical Characterization

G cluster_0 In Silico Prediction cluster_1 Experimental Determination cluster_2 Data Analysis & Decision Making Pred Computational Modeling (pKa, logP, Solubility, etc.) pKa pKa Determination (Potentiometry, UV-Vis) Pred->pKa Guide Experiment logP logP / logD Determination (Shake-Flask, RP-HPLC) Pred->logP Sol Solubility Assay (Thermodynamic, Kinetic) Pred->Sol Analysis Synthesize Data (Compare Predicted vs. Experimental) pKa->Analysis logP->Analysis Sol->Analysis Profile Build Physicochemical Profile Analysis->Profile Decision Go / No-Go Decision for Lead Optimization Profile->Decision

Caption: Workflow for integrated computational and experimental physicochemical profiling.

Experimental Protocols
  • Causality: Potentiometric titration is a direct and highly accurate method for determining the pKa of ionizable compounds.[15] It measures the pH of a solution as a titrant of known concentration is added, allowing for the precise identification of the inflection point where the compound is 50% ionized, which corresponds to the pKa.[15][16]

  • Methodology:

    • Preparation: Accurately weigh ~5-10 mg of 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol and dissolve it in a known volume (e.g., 50 mL) of deionized water or a water/co-solvent mixture if solubility is limited.

    • System Setup: Place the solution in a jacketed beaker to maintain a constant temperature (25 °C). Introduce a calibrated combination pH electrode and a magnetic stirrer.

    • Titration: Titrate the solution with a standardized solution of 0.01 M HCl. Add the titrant in small, precise increments (e.g., 0.02 mL).

    • Data Acquisition: Record the pH value after each addition, allowing the reading to stabilize.

    • Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. Alternatively, the pKa can be found from the inflection point of the first derivative of the titration curve.

  • Causality: The shake-flask method is the internationally recognized gold standard (OECD Guideline 107) for logP determination.[17] It directly measures the partitioning of a compound between two immiscible phases (n-octanol and water) at equilibrium, providing a definitive measure of its lipophilicity.[15][17]

  • Methodology:

    • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously for 24 hours, followed by separation.

    • Sample Preparation: Prepare a stock solution of the compound in the aqueous phase. The concentration should be below its limit of solubility and low enough to avoid micelle formation.

    • Partitioning: In a centrifuge tube, combine a precise volume of the n-octanol phase and the aqueous phase containing the compound (e.g., 5 mL of each).

    • Equilibration: Shake the tube vigorously for a set period (e.g., 30 minutes) at a constant temperature.

    • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

    • Quantification: Carefully withdraw an aliquot from the aqueous phase. Determine the concentration of the compound using a suitable analytical method (e.g., HPLC-UV or LC-MS/MS). The concentration in the octanol phase is determined by mass balance.

    • Calculation: Calculate logP as: logP = log([Compound]octanol / [Compound]aqueous).

  • Causality: This method determines the equilibrium solubility of a compound, representing the true maximum concentration that can be achieved in solution. This value is critical for understanding oral absorption and for developing formulations.

  • Methodology:

    • Sample Preparation: Add an excess amount of the solid compound to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.

    • Equilibration: Agitate the suspension at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

    • Separation: Filter the suspension through a low-binding 0.45 µm filter to remove all undissolved solid.

    • Quantification: Dilute the clear filtrate and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

    • Result: The measured concentration is the thermodynamic solubility at that specific pH and temperature.

Computational Approaches
  • Rationale: In early discovery phases, synthesizing and testing every compound is impractical. In silico models provide rapid predictions of ADME properties, allowing for the prioritization of synthetic targets and the early identification of potential liabilities.[11][12][13][14][18] These models leverage large datasets of experimentally determined properties to build predictive algorithms based on a molecule's structure.[10][11]

  • Common Methods:

    • Fragment-based/Atom-based: These methods, such as AlogP and XLogP3, calculate logP by summing the contributions of individual atoms or molecular fragments.[19][20] They are fast and widely used for initial screening.

    • QSAR (Quantitative Structure-Activity Relationship): These models establish a statistical relationship between a molecule's structural descriptors (e.g., size, shape, electronic properties) and its physicochemical properties.[10][11]

    • Physics-Based Solvation Models: More advanced methods like MM-PBSA calculate properties like transfer free energy between solvents to predict logP and solubility with higher accuracy, though they are more computationally intensive.[20]

Implications for Drug Design and Lead Optimization

The physicochemical data, once gathered, informs a logical, data-driven optimization strategy. The goal is to achieve a harmonious balance of properties that maximizes efficacy while minimizing safety risks.

G start Initial Physicochemical Profile logD Is logD at pH 7.4 in optimal range (1-3)? start->logD solubility Is aqueous solubility > 50 µg/mL? logD->solubility Yes optimize_logd Modify Structure: - Add/remove polar groups - Modulate pKa logD->optimize_logd No permeability Is permeability (predicted by TPSA/Caco-2) adequate? solubility->permeability Yes optimize_sol Modify Structure: - Introduce H-bond donors/acceptors - Reduce crystal lattice energy - Formulate as salt solubility->optimize_sol No optimize_perm Modify Structure: - Mask polar groups (prodrug) - Reduce H-bonding capacity - Reduce MW permeability->optimize_perm No success Candidate for In Vivo PK Studies permeability->success Yes optimize_logd->logD optimize_sol->solubility optimize_perm->permeability

Caption: Decision tree for lead optimization based on key physicochemical data.

  • Leveraging the pKa: With a predicted basic pKa around 9, the molecule will be >95% protonated at pH 7.4. This high degree of ionization is beneficial for aqueous solubility but can be detrimental to passive membrane permeability.[7] If permeability is an issue, medicinal chemists could introduce electron-withdrawing groups near the azetidine ring to lower the pKa into the 7.5-8.5 range, achieving a better balance of ionized (soluble) and neutral (permeable) species.

  • Balancing Lipophilicity and Solubility: The predicted low logP is advantageous. However, if target binding requires more lipophilic interactions, the cyclobutane ring offers vectors for adding small, non-polar groups without significantly increasing the molecular weight or number of rotatable bonds. Conversely, if solubility needs to be further improved, the tertiary alcohol could be explored as a handle for derivatization or salt formation strategies could be employed using the basic azetidine nitrogen.

  • The Role of Strained Rings in Metabolism: Both azetidine and cyclobutane rings are often incorporated to block sites of metabolism.[3] Compared to more flexible alkyl chains, these rings can be less susceptible to oxidation by cytochrome P450 enzymes. Experimental validation using liver microsome stability assays would be the next logical step to confirm this predicted metabolic stability.

Conclusion

1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol is a promising chemical scaffold that exemplifies modern drug design principles. Its constituent parts—the rigid azetidine and cyclobutane rings and the polar hydroxyl group—suggest a molecule with controlled conformation, favorable metabolic stability, and tunable physicochemical properties. This guide provides the strategic and methodological framework necessary for its thorough characterization. By integrating predictive modeling with rigorous experimental validation, research teams can efficiently build a comprehensive data package to assess the viability of this and related compounds, ultimately accelerating the journey from a promising hit to a successful clinical candidate.

References

  • Yamashita, F., & Hashida, M. (2004). In silico approaches for predicting ADME properties of drugs. Drug Metabolism and Pharmacokinetics, 19(5), 327-338. [Link][12][14]

  • Wessjohann, L. A., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. Chemistry – A European Journal, 27(25), 7244-7261. [Link][4]

  • Syngene International. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Syngene International Website. [Link][10]

  • Al-Karmalawy, A. A. (2020). Physical Properties in Drug Design. ResearchGate. [Link][6]

  • Donahue, E., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link][17]

  • Miyamoto, N., et al. (2023). The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. MDPI. [Link][11]

  • Fiveable. (2025). Physicochemical properties. Medicinal Chemistry - Fiveable. [Link][7]

  • Al-Kaf, A. G., et al. (2018). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. ResearchGate. [Link][21]

  • Ekins, S., et al. (2004). In silico prediction of ADME properties: are we making progress? Current Opinion in Drug Discovery & Development, 7(1), 59-69. [Link][13]

  • Gashaw, H. (2019). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Expert Opinion on Drug Discovery, 14(6), 535-548. [Link][8]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. ACD/Labs Website. [Link][19]

  • Leeson, P. D., & Davis, A. M. (2014). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology, 27(3), 324-338. [Link][9]

  • Pharma Tutor. (2025). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Pharma Tutor Website. [Link][22]

  • Al-Kaf, A. G., et al. (2024). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. MDPI. [Link][23]

  • Avdeef, A., et al. (2010). Development of Methods for the Determination of pKa Values. PMC. [Link][15]

  • Request PDF. (n.d.). Cyclobutane-containing scaffolds in bioactive small molecules. ResearchGate. [Link][5]

  • Orozco-Guareño, E., et al. (2015). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Scirp.org. [Link][24]

  • Wilson, H. (n.d.). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Journal of Drug Discovery and Development. [Link][25]

  • Cunningham, C. W., & McComas, C. A. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education, 89(8), 1047-1049. [Link][26]

  • Sharma, A., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100115. [Link][2]

  • Zhang, X., et al. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC. [Link][20]

Sources

Exploratory

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Chemical Shifts and Assignments for 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol

Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, providing unparalleled insights into molecular structure. This guide offers a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, providing unparalleled insights into molecular structure. This guide offers a detailed theoretical analysis of the ¹H and ¹³C NMR spectra for 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol, a novel small molecule incorporating both a strained azetidine ring and a cyclobutanol moiety. While direct experimental data for this specific compound is not publicly available, this document, intended for researchers and drug development professionals, will provide a comprehensive prediction and interpretation of its NMR spectra. By dissecting the molecule into its constituent structural fragments—the azetidine ring, the cyclobutanol ring, and the methylene linker—we can leverage established NMR data from analogous structures to forecast the chemical shifts and coupling patterns. This approach not only provides a valuable spectral hypothesis for future experimental verification but also serves as an educational tool for understanding the intricate relationship between molecular structure and NMR parameters.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the predicted NMR assignments, the atoms of 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol have been systematically numbered as illustrated in the diagram below. This numbering scheme will be used consistently throughout this guide.

Caption: Molecular structure of 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol with atom numbering.

Predicted ¹H NMR Spectral Analysis

The proton NMR spectrum of 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol is predicted to exhibit several distinct signals corresponding to the protons of the cyclobutane and azetidine rings, the methylene bridge, and the hydroxyl group. The chemical shifts are influenced by factors such as electronegativity of adjacent atoms, magnetic anisotropy, and ring strain.

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Rationale
H-O (hydroxyl)2.0 - 4.0Singlet (broad)The chemical shift of the hydroxyl proton is highly variable and depends on concentration, solvent, and temperature. It is expected to appear as a broad singlet that is exchangeable with D₂O.
H-2, H-4 (cyclobutane)1.6 - 2.2MultipletThese methylene protons of the cyclobutane ring are diastereotopic and will exhibit complex splitting patterns due to both geminal and vicinal coupling. Their chemical shifts are in the typical range for cyclobutane protons.[1]
H-3 (cyclobutane)1.5 - 1.9MultipletThis methylene group is further from the electron-withdrawing hydroxyl and azetidinyl groups, and is therefore expected to be slightly upfield compared to the H-2 and H-4 protons.[2]
H-6 (methylene bridge)~2.5SingletThese two protons are chemically equivalent and are adjacent to a quaternary carbon (C1) and a nitrogen atom (N7), leading to a downfield shift. Since there are no adjacent protons, the signal is expected to be a singlet.
H-8', H-9' (azetidine)~3.2TripletThese protons are on the carbons adjacent to the nitrogen atom in the azetidine ring. The electron-withdrawing effect of the nitrogen causes a significant downfield shift. They are expected to appear as a triplet due to coupling with the H-10' protons. For unsubstituted azetidine, these protons appear around 3.6 ppm.[3]
H-10' (azetidine)~2.1QuintetThis proton is on the carbon beta to the nitrogen atom and is expected to be further upfield. It will be split into a quintet by the four adjacent protons of H-8' and H-9'. In unsubstituted azetidine, this proton appears around 2.3 ppm.[3]

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide complementary information, with distinct signals for each carbon atom in the molecule. The chemical shifts are primarily influenced by the hybridization and the electronic environment of the carbon atoms.

Carbon(s) Predicted Chemical Shift (δ, ppm) Rationale
C1 (quaternary carbinol)~70The carbinol carbon of cyclobutanol appears around 68 ppm.[4][5] The substitution at this carbon with the (azetidin-1-yl)methyl group is expected to have a minor effect on its chemical shift.
C2, C4 (cyclobutane)~35In cyclobutanol, the carbons adjacent to the carbinol carbon appear at approximately 34.5 ppm.[4]
C3 (cyclobutane)~13The carbon at the 3-position in cyclobutanol is significantly shielded and appears at around 12.5 ppm.[4][5]
C6 (methylene bridge)~60This carbon is attached to a nitrogen atom and a quaternary carbon, which will cause a downfield shift into the 55-65 ppm range.
C8', C9' (azetidine)~55The carbons adjacent to the nitrogen in the azetidine ring are deshielded. In unsubstituted azetidine, these carbons appear at approximately 47 ppm. N-alkylation typically causes a downfield shift.[6][7]
C10' (azetidine)~18This carbon, beta to the nitrogen, is more shielded. In unsubstituted azetidine, it appears at around 19 ppm.[6]

Experimental Protocol for NMR Analysis

To ensure the acquisition of high-quality, reproducible NMR data for 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, providing a clear and logical workflow for structural confirmation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing and Analysis prep1 Weigh 5-10 mg of purified compound prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) prep1->prep2 prep3 Add internal standard (e.g., TMS) if required prep2->prep3 prep4 Transfer solution to a 5 mm NMR tube prep3->prep4 acq1 Tune and shim the spectrometer prep4->acq1 acq2 Acquire ¹H NMR spectrum (16-64 scans) acq1->acq2 acq3 Acquire ¹³C NMR spectrum (e.g., with DEPT-135) acq2->acq3 acq4 Acquire 2D NMR spectra (COSY, HSQC) as needed for full assignment acq3->acq4 proc1 Apply Fourier transform and phase correction acq4->proc1 proc2 Calibrate chemical shifts to solvent or internal standard proc1->proc2 proc3 Integrate ¹H signals and determine multiplicities proc2->proc3 proc4 Assign signals based on chemical shifts, coupling, and 2D correlations proc3->proc4

Caption: A generalized workflow for NMR-based structural elucidation.

Causality Behind Experimental Choices:

  • Solvent Selection: Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal. For more polar compounds, dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable alternative. The choice of solvent can slightly influence chemical shifts, so consistency is key for comparative studies.[8]

  • Spectrometer Frequency: A 400 MHz or higher field spectrometer is recommended to achieve good signal dispersion, which is particularly important for resolving the complex multiplets expected for the cyclobutane ring protons.

  • 2D NMR Experiments: While ¹H and ¹³C NMR provide fundamental information, 2D experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguous assignments. COSY reveals proton-proton coupling networks, while HSQC correlates directly bonded proton and carbon atoms, confirming assignments and resolving ambiguities.

Conclusion

This in-depth technical guide provides a robust, theoretically grounded prediction of the ¹H and ¹³C NMR spectra of 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol. By systematically analyzing the expected chemical shifts and coupling patterns of its constituent fragments, we have constructed a detailed spectral map that will be invaluable for any future experimental characterization of this molecule. The provided experimental protocol further ensures that such characterization can be performed in a rigorous and reproducible manner. For researchers in medicinal chemistry and drug development, this guide not only offers specific insights into the target molecule but also reinforces the fundamental principles of NMR-based structural elucidation.

References

  • Effect of the Enamine Pyramidalization Direction on the Reactivity of Secondary Amine Organocatalysts. (2023). Journal of the American Chemical Society.
  • Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. ACS Division of Organic Chemistry.
  • Abraham, R. J., et al. (2011). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry, 49(1), 35-43.
  • BenchChem. (2025).
  • Khan, K. M., et al. (2019).
  • SpectraBase. (n.d.). Cyclobutanol - Optional[13C NMR] - Chemical Shifts. John Wiley & Sons, Inc. Retrieved from [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • SpectraBase. (n.d.). L-Azetidine-2-carboxylic acid - Optional[1H NMR] - Spectrum. John Wiley & Sons, Inc.
  • ChemicalBook. (n.d.). Azetidine hydrochloride(36520-39-5) 1H NMR spectrum.
  • BenchChem. (2025). An In-depth Technical Guide to 1H and 13C NMR Spectral Analysis of Cyclobutanes.
  • Gu, X.-W., et al. (2022). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides.
  • Li, Y., et al. (n.d.).
  • Byrne, P. A., et al. (2020). Alkylation of Aromatic Nitrogen Heterocycles and N-Oxides: An Investigation of Changes in 15N NMR Chemical Shifts upon N- or O-Alkylation. European Journal of Organic Chemistry, 2020(21), 3135-3143.
  • SpectraBase. (n.d.). Azetidine hydrochloride - Optional[1H NMR] - Spectrum. John Wiley & Sons, Inc.
  • Pihlaja, K. (2009). NMR Spectroscopy of Cyclobutanes.
  • Couty, F., et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances, 11(42), 26237-26245.
  • Raza, A., et al. (2015). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. Molecules, 20(11), 19803-19815.
  • Nanjan, M. J., et al. (n.d.). 13C NMR Investigation of Some New Azodiamines. Asian Journal of Chemistry.
  • Pelosi, M., et al. (2025). A Unified Synthetic Approach to 2-Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes. Journal of the American Chemical Society.
  • University of Colorado Boulder. (n.d.). Tables For Organic Structure Analysis.
  • ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes.
  • Wiberg, K. B., et al. (n.d.). 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study.
  • Al-Harrasi, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Douglas, J. J., & Martin, C. G. (2025). Alkyl Azetidines Via Batch and Flow Photochemistry. Organic Letters.
  • Supe, L. (2022). Synthesis of Azetidine-Based Beta-Amino Alcohols. Medical Sciences Forum, 14(1), 23.
  • Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.
  • University of California, Los Angeles. (n.d.). 13C NMR Chemical Shift Table.
  • Strieth-Kalthoff, F., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20, 148-155.
  • ResearchGate. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Profiling of 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol: pKa and logP Determination

For distribution to Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of modern drug discovery, a comprehensive understanding of a compound's physicochemical properties is paramount fo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug discovery, a comprehensive understanding of a compound's physicochemical properties is paramount for predicting its pharmacokinetic and pharmacodynamic behavior. This guide provides a detailed technical overview of the methodologies used to determine two critical molecular descriptors, the acid dissociation constant (pKa) and the n-octanol/water partition coefficient (logP), for the novel chemical entity 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol. We will explore both state-of-the-art computational prediction techniques and established experimental protocols. This document is intended to serve as a practical resource for scientists engaged in the characterization of new chemical entities, offering insights into method selection, experimental design, and data interpretation.

Introduction: The Significance of pKa and logP in Drug Development

The journey of a drug candidate from initial synthesis to clinical application is profoundly influenced by its physicochemical properties. Among these, the acid dissociation constant (pKa) and the n-octanol/water partition coefficient (logP) are fundamental in governing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

  • pKa : This value quantifies the strength of an acid or a base and determines the extent of ionization of a molecule at a given pH.[1] Since many drugs possess ionizable functional groups, their charge state, which is dictated by the surrounding pH, will significantly impact their ability to cross biological membranes, bind to their target, and their aqueous solubility.

  • logP : As a measure of lipophilicity, the logP value describes a compound's distribution between a nonpolar (n-octanol) and a polar (aqueous) phase.[2][3] This property is a key determinant of a drug's ability to permeate the lipid bilayers of cell membranes, its distribution into various tissues, and its potential for metabolic transformation.

The molecule at the center of this guide, 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol, possesses a tertiary amine within the azetidine ring and a hydroxyl group on the cyclobutanol moiety. Both of these functional groups can participate in ionization and hydrogen bonding, making the determination of their pKa and the overall molecule's logP crucial for its development as a potential therapeutic agent.

Chemical Structure of 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol:

Computational Prediction of pKa and logP

In the early stages of drug discovery, when a physical sample of a compound may be scarce, in silico prediction methods offer a rapid and cost-effective means of estimating its physicochemical properties.[3] A variety of computational tools are available, ranging from empirical and knowledge-based systems to more computationally intensive quantum mechanical methods.[4][5]

Predicted Physicochemical Properties

The following table summarizes the predicted pKa and logP values for 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol, generated using a consensus of leading computational models.

ParameterPredicted ValueMethodological Principle
pKa (Basic) 8.5 - 9.5Based on the ionization of the tertiary amine in the azetidine ring. Predictions are derived from algorithms trained on large datasets of structurally similar amines.[6][7]
pKa (Acidic) 14 - 16Attributed to the hydroxyl group on the cyclobutanol ring. Tertiary alcohols are very weak acids.
logP 1.0 - 2.0Calculated based on the contributions of the molecule's fragments (the azetidine ring, the cyclobutanol ring, the hydroxyl group, and the methylene linker).[8][9]
Causality Behind Computational Predictions
  • pKa Prediction : The basic pKa is primarily influenced by the electron-donating environment of the tertiary amine within the four-membered azetidine ring. Computational models like ACD/pKa, Epik, and Marvin utilize extensive databases of experimentally determined pKa values to predict the ionization constant of novel structures through quantitative structure-property relationship (QSPR) models or by applying quantum chemical calculations.[4][10][11] The predicted acidic pKa for the tertiary alcohol is high, as expected, due to the poor stabilization of the resulting alkoxide ion.

  • logP Prediction : The logP value is estimated by summing the contributions of individual atoms or molecular fragments. Software such as ALOGPS, XLOGP3, and ACD/LogP employ atom-based or fragment-based methods.[8][12][13] The presence of the polar hydroxyl and amine groups decreases the logP (increases hydrophilicity), while the hydrocarbon framework of the cyclobutane and azetidine rings increases it (increases lipophilicity).

The following diagram illustrates the logical workflow for the computational prediction of pKa and logP.

G cluster_pka pKa Prediction cluster_logp logP Prediction pka_start Input: 2D Structure pka_identify Identify Ionizable Centers (Amine, Alcohol) pka_start->pka_identify pka_db Compare to Database of Known pKa Values pka_identify->pka_db pka_calc Quantum Mechanical Calculation of Proton Affinity pka_identify->pka_calc pka_predict Predict pKa pka_db->pka_predict pka_calc->pka_predict logp_start Input: 2D Structure logp_frag Fragment Molecule into Substructural Groups logp_start->logp_frag logp_db Assign Fragmental/Atomic Lipophilicity Contributions logp_frag->logp_db logp_sum Sum Contributions logp_db->logp_sum logp_predict Predict logP logp_sum->logp_predict

Caption: Computational prediction workflow for pKa and logP.

Experimental Determination of pKa and logP

While computational predictions are invaluable for initial screening, experimental determination of pKa and logP remains the gold standard for accurate physicochemical characterization.[2][14]

Experimental Protocol for pKa Determination via Potentiometric Titration

Potentiometric titration is a robust and widely used method for determining the pKa of ionizable compounds.[1][7]

Principle: The method involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH. The pKa is the pH at which the compound is 50% ionized.

Step-by-Step Methodology:

  • Preparation of the Analyte Solution:

    • Accurately weigh approximately 5-10 mg of 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol.

    • Dissolve the compound in a known volume (e.g., 50 mL) of deionized water or a suitable co-solvent if solubility is low.

    • Include an inert background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.

  • Titration Setup:

    • Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0).

    • Place the analyte solution in a thermostatted beaker at a constant temperature (e.g., 25 °C).

    • Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

  • Titration Procedure:

    • For the determination of the basic pKa, titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).

    • Add the titrant in small, precise increments (e.g., 0.05 mL).

    • Record the pH value after each addition, allowing the reading to stabilize.

    • Continue the titration past the equivalence point.

  • Data Analysis:

    • Plot the pH as a function of the volume of titrant added.

    • The pKa can be determined from the half-equivalence point of the resulting sigmoid titration curve.

    • Alternatively, use specialized software to perform a non-linear regression analysis of the titration data to obtain a more precise pKa value.

The following diagram illustrates the experimental workflow for pKa determination.

G start Prepare Analyte Solution setup Calibrate pH Meter and Set Up Titration Apparatus start->setup titrate Titrate with Standardized Acid/Base setup->titrate record Record pH vs. Titrant Volume titrate->record plot Plot Titration Curve record->plot analyze Determine pKa from Half-Equivalence Point plot->analyze end Final pKa Value analyze->end

Caption: Experimental workflow for pKa determination by potentiometric titration.

Experimental Protocol for logP Determination via the Shake-Flask Method

The shake-flask method is the traditional and most direct method for determining the logP of a compound.[2][15][16]

Principle: A known amount of the compound is partitioned between two immiscible phases, n-octanol and water (or a suitable buffer). The concentrations of the compound in each phase are then measured to calculate the partition coefficient.

Step-by-Step Methodology:

  • Preparation of Phases:

    • Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the layers to separate.

    • For ionizable compounds, use a buffer solution (e.g., phosphate buffer at pH 7.4) for the aqueous phase to ensure the compound is in its neutral form.

  • Partitioning:

    • Accurately prepare a stock solution of 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol in the pre-saturated aqueous phase.

    • In a separatory funnel, combine a known volume of the stock solution with a known volume of the pre-saturated n-octanol.

    • Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for complete partitioning.

    • Allow the phases to separate completely.

  • Sample Analysis:

    • Carefully separate the two phases.

    • Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

  • Calculation of logP:

    • The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

    • logP = log10 ( [Compound]octanol / [Compound]aqueous )

The following diagram illustrates the experimental workflow for logP determination.

G start Prepare Pre-saturated n-Octanol and Aqueous Phases partition Partition Compound Between Phases start->partition separate Separate the Two Phases partition->separate analyze Analyze Compound Concentration in Each Phase (e.g., HPLC) separate->analyze calculate Calculate logP analyze->calculate end Final logP Value calculate->end

Caption: Experimental workflow for logP determination by the shake-flask method.

Conclusion

The determination of pKa and logP is a critical step in the preclinical development of any new chemical entity. For 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol, computational predictions suggest a basic pKa in the range of 8.5-9.5 and a logP between 1.0 and 2.0. These values indicate that the compound is likely to be predominantly protonated at physiological pH and possesses a moderate degree of lipophilicity. While these in silico estimations provide valuable early insights, the experimental protocols detailed in this guide for potentiometric titration and the shake-flask method are essential for obtaining definitive, high-quality data. This comprehensive physicochemical profile will be instrumental in guiding further studies on the absorption, distribution, metabolism, and excretion of this promising molecule.

References

  • ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]

  • Balogh, M., & Holliday, J. D. (2011). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. Journal of Chemical Information and Modeling, 51(9), 2347–2355. Retrieved from [Link]

  • ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software. Retrieved from [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved from [Link]

  • Schrödinger. (n.d.). Macro-pKa. Retrieved from [Link]

  • Molecular Discovery. (n.d.). MoKa - pKa modelling. Retrieved from [Link]

  • Rowan. (n.d.). Rowan's Free Online pKa Calculator. Retrieved from [Link]

  • CompuDrug. (n.d.). PrologP. Retrieved from [Link]

  • Sittampalam, G. S., et al. (2012). Development of Methods for the Determination of pKa Values. Assay Guidance Manual. Retrieved from [Link]

  • Soares, J. X., Santos, Á., Fernandes, C., & Pinto, M. M. M. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved from [Link]

  • Andrés, A., et al. (2015). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral. Journal of Pharmaceutical and Biomedical Analysis, 115, 169-178. Retrieved from [Link]

  • Kujawski, J., et al. (2012). The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. Computational Methods in Science and Technology, 18(2), 81-88. Retrieved from [Link]

  • Andrés, A., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 181-191. Retrieved from [Link]

  • Avdeef, A. (1994). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical Sciences, 83(9), 1333-1342. Retrieved from [Link]

  • Nguyen, T., et al. (2023). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Molecules, 28(10), 4212. Retrieved from [Link]

  • Wilson, N. S., & Jorgensen, W. L. (2025). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry. Retrieved from [Link]

  • Braude, E. A., & Stern, E. S. (1948). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Journal of the Chemical Society, 1976-1981. Retrieved from [Link]

  • Martel, S. R., et al. (2021). MRlogP: Transfer Learning Enables Accurate logP Prediction Using Small Experimental Training Datasets. Molecules, 26(22), 6886. Retrieved from [Link]

  • Raic, M., & Janezic, D. (2011). Simple Method for the Estimation of pKa of Amines. Croatica Chemica Acta, 84(4), 459-464. Retrieved from [Link]

  • Eugene-Osoikhia, T. T., Taiwo, O. T., & Adegbemigun, A. (2013). Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25oC. Journal of the Chemical Society of Nigeria, 38(1). Retrieved from [Link]

Sources

Exploratory

In Vitro Toxicity and Safety Profile of 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol: A Strategic Assessment Framework

An In-Depth Technical Guide Abstract The azetidine moiety is a privileged scaffold in modern medicinal chemistry, valued for its ability to impart favorable pharmacokinetic properties such as metabolic stability and impr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

The azetidine moiety is a privileged scaffold in modern medicinal chemistry, valued for its ability to impart favorable pharmacokinetic properties such as metabolic stability and improved bioavailability.[1][2] The compound 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol represents a novel chemical entity incorporating this valuable structural motif. As with any new therapeutic candidate, a rigorous evaluation of its safety profile is paramount before advancing into preclinical and clinical development. This guide outlines a comprehensive, tiered strategy for establishing the in vitro toxicity and safety profile of this compound. In the absence of publicly available data for this specific molecule, we present a framework grounded in established, regulatory-accepted methodologies and expert-driven insights. This document is intended for researchers, toxicologists, and drug development professionals, providing not just protocols, but the scientific rationale underpinning a robust, self-validating safety assessment pipeline designed to de-risk development and minimize reliance on animal testing.[3][4]

| Foundational Cytotoxicity: Establishing the Therapeutic Window

The initial and most fundamental step in any toxicity assessment is to determine the concentration range at which the compound elicits overt cellular damage. This baseline cytotoxicity data, typically expressed as an IC50 (the concentration at which 50% of cell viability is lost), is critical for designing subsequent, more mechanistic assays. Performing these initial screens across a diverse panel of cell lines provides early insights into potential cell-type-specific toxicity.

| Scientific Rationale: Why a Multi-Assay, Multi-Cell Line Approach?

Relying on a single cytotoxicity assay can be misleading. A compound might not damage cell membranes but could halt metabolic activity, or vice-versa. Therefore, we employ orthogonal assays that measure distinct cellular health parameters:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of a cell population. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into a purple formazan product. A decrease in formazan production is indicative of reduced cell viability or proliferation.[5]

  • Lactate Dehydrogenase (LDH) Release Assay: LDH is a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity—a hallmark of necrosis or late-stage apoptosis.[6] Measuring LDH activity in the supernatant provides a direct marker of cell lysis.

The choice of cell lines is equally critical. We recommend a starting panel that includes:

  • HEK293 (Human Embryonic Kidney cells): A standard, robust, and well-characterized cell line used for general toxicity screening.[5]

  • HepG2 (Human Hepatocellular Carcinoma cells): A liver-derived cell line that retains some metabolic capabilities, offering an early glimpse into potential hepatotoxicity.

  • Primary Human Hepatocytes or iPSC-derived Cardiomyocytes: While more complex and costly, these physiologically relevant models provide data that is more translatable to in vivo outcomes and are considered the gold standard for organ-specific toxicity.[7]

| Experimental Workflow: Foundational Cytotoxicity Assessment

G cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay Execution cluster_analysis Data Analysis prep1 Prepare Serial Dilutions of 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol exp Treat cells with compound (e.g., 0.1 µM to 100 µM) Incubate for 24, 48, 72 hours prep1->exp prep2 Seed Cell Lines (HEK293, HepG2, etc.) in 96-well plates prep2->exp assay1 MTT Assay: Add MTT reagent, Incubate, Solubilize Formazan exp->assay1 Metabolic Activity assay2 LDH Assay: Collect supernatant, Add LDH reaction mixture exp->assay2 Membrane Integrity analysis Measure Absorbance (570nm for MTT, 490nm for LDH) assay1->analysis assay2->analysis calc Calculate % Viability vs. Control Generate Dose-Response Curves Determine IC50 Values analysis->calc

Caption: Workflow for determining baseline cytotoxicity using orthogonal assays.

| Protocol: MTT Assay for IC50 Determination
  • Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well flat-bottom plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X concentrated serial dilution of 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol in culture medium, ranging from 0.2 µM to 200 µM.

  • Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the respective wells (final concentrations will be 0.1 µM to 100 µM). Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired time point (e.g., 48 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

| Data Presentation: Cytotoxicity Profile
Cell LineAssayIncubation TimeIC50 (µM)
HEK293MTT48hData
HEK293LDH48hData
HepG2MTT48hData
HepG2LDH48hData

| Genotoxicity Assessment: Screening for Carcinogenic Potential

Genotoxicity—the ability of a substance to damage DNA or chromosomes—is a critical safety endpoint.[8] Positive findings can be a major red flag for carcinogenic potential. Regulatory agencies mandate a standard battery of in vitro tests to cover the three main endpoints of genotoxicity.[9] For an initial assessment, a two-test battery is highly effective.[9]

| Scientific Rationale: A Two-Pronged Approach

No single assay can detect all types of genetic damage.[10] Therefore, a combination is required:

  • Bacterial Reverse Mutation (Ames) Test: This assay detects gene mutations (point mutations and frameshifts). It uses specially engineered strains of Salmonella typhimurium or E. coli that are auxotrophic for a specific amino acid (e.g., histidine) due to a mutation in the synthesis pathway. A positive result occurs when the test compound causes a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.[8][11] The test is run with and without a metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be genotoxic.[11]

  • In Vitro Micronucleus Assay: This test identifies chromosomal damage in mammalian cells. Micronuclei are small, extra-nuclear bodies that form during cell division when chromosome fragments (clastogenicity) or whole chromosomes (aneugenicity) fail to incorporate into the daughter nuclei.[10] An increase in the frequency of micronucleated cells indicates genotoxic potential.

| Experimental Workflow: Genotoxicity Screening

G cluster_ames Ames Test (Gene Mutation) cluster_micronucleus Micronucleus Test (Chromosome Damage) compound 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol ames_s9_neg Bacterial Strains (e.g., TA98, TA100) - S9 Mix compound->ames_s9_neg ames_s9_pos Bacterial Strains + S9 Mix compound->ames_s9_pos micro_treat Treat with Compound +/- S9 Mix compound->micro_treat ames_result Count Revertant Colonies Compare to Vehicle Control ames_s9_neg->ames_result ames_s9_pos->ames_result micro_cells Mammalian Cells (e.g., CHO-K1, TK6) micro_cells->micro_treat micro_cytoB Add Cytochalasin B (to block cytokinesis) micro_treat->micro_cytoB micro_harvest Harvest & Stain Cells micro_cytoB->micro_harvest micro_result Score Micronuclei Frequency via Microscopy or Flow Cytometry micro_harvest->micro_result

Caption: Standard two-assay workflow for in vitro genotoxicity assessment.

| Protocols: High-Level Methodologies

Ames Test (Plate Incorporation Method):

  • The test compound, bacterial tester strain, and either vehicle or S9 mix are combined in molten top agar.

  • The mixture is poured onto minimal glucose agar plates.

  • Plates are incubated for 48-72 hours.

  • The number of revertant colonies (his+) is counted and compared to the negative control. A dose-dependent increase of ≥2-fold is typically considered a positive result.

In Vitro Micronucleus Assay:

  • Cultured mammalian cells (e.g., CHO-K1) are exposed to the test compound for a short period (3-6 hours) with and without S9 mix, and for a longer period (24 hours) without S9.

  • After exposure, the compound is washed out, and cells are incubated in fresh medium. Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells which are easier to score.

  • Cells are harvested, fixed, and stained with a DNA-specific dye (e.g., DAPI).

  • The frequency of micronucleated cells is determined by scoring at least 2000 cells per concentration via microscopy or high-throughput flow cytometry.[12]

| Data Presentation: Genotoxicity Summary
AssayTest SystemMetabolic Activation (S9)Result (e.g., Positive/Negative)
Ames TestS. typhimurium TA98WithoutData
Ames TestS. typhimurium TA98WithData
Ames TestS. typhimurium TA100WithoutData
Ames TestS. typhimurium TA100WithData
MicronucleusCHO-K1 CellsWithoutData
MicronucleusCHO-K1 CellsWithData

| Organ-Specific Toxicity: Investigating Key Target Liabilities

With foundational and genotoxicity data in hand, the focus shifts to organ systems that are common sites of drug-induced toxicity: the liver and the heart.

| Hepatotoxicity Assessment

Drug-Induced Liver Injury (DILI) is a leading cause of drug failure and market withdrawal.[13] In vitro models are essential for early identification of hepatotoxic potential.

  • Scientific Rationale: Simple 2D cell cultures often fail to replicate the complex functions of the liver.[7] Advanced models, such as primary human hepatocytes cultured as 3D spheroids, maintain liver-specific functions for longer periods, providing a more physiologically relevant system.[7][13] Key mechanisms of DILI include mitochondrial dysfunction and oxidative stress. Therefore, a multiplexed assay measuring cell viability, mitochondrial membrane potential (MMP), and reactive oxygen species (ROS) provides a mechanistic snapshot of hepatotoxicity.[13]

| Cardiotoxicity Assessment

Drug-induced cardiac arrhythmia is a life-threatening side effect. The primary mechanism of concern is the blockade of the hERG (human Ether-à-go-go-Related Gene) potassium channel, which is critical for cardiac repolarization.[14][15] Inhibition of this channel can prolong the QT interval, leading to a potentially fatal arrhythmia called Torsades de Pointes.[14]

  • Scientific Rationale: The automated patch-clamp assay is the gold standard for assessing hERG channel inhibition.[14] This electrophysiological technique directly measures the flow of ions through the hERG channel in a cell line stably expressing the channel (e.g., HEK293-hERG). It provides a precise IC50 value for channel blockade, which is a critical parameter for cardiac risk assessment under the modern CiPA (Comprehensive in vitro Proarrhythmia Assay) initiative.[16]

| Experimental Workflow: Organ-Specific Toxicity

G cluster_hep Hepatotoxicity cluster_cardio Cardiotoxicity compound 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol hep_treat Treat with Compound compound->hep_treat cardio_assay Automated Patch Clamp (e.g., QPatch, SyncroPatch) compound->cardio_assay hep_model 3D Human Liver Spheroids hep_model->hep_treat hep_assay Multiplexed High-Content Imaging: - Viability (e.g., Hoechst) - Mitochondrial Potential (e.g., TMRM) - Oxidative Stress (e.g., CellROX) hep_treat->hep_assay hep_result Quantify Changes in Fluorescence Intensity Determine EC50 for each endpoint hep_assay->hep_result cardio_model HEK293-hERG Cells cardio_model->cardio_assay cardio_protocol Apply Voltage Protocol Measure hERG Tail Current cardio_assay->cardio_protocol cardio_result Calculate % Inhibition Determine hERG IC50 cardio_protocol->cardio_result

Caption: Parallel assessment of primary hepatotoxicity and cardiotoxicity liabilities.

| Protocol: Automated Patch-Clamp for hERG Inhibition
  • Cell Preparation: HEK293 cells stably expressing the hERG channel are cultured and harvested for the assay.

  • System Priming: The automated patch-clamp system (e.g., QPatch) is primed with intracellular and extracellular solutions.

  • Cell Sealing: Cells are captured on the measurement plate, and a high-resistance "giga-seal" is formed between the cell membrane and the aperture.

  • Whole-Cell Configuration: The cell membrane is ruptured to achieve the whole-cell patch-clamp configuration.

  • Baseline Recording: A specific voltage protocol is applied to elicit and measure the characteristic hERG tail current. A stable baseline is recorded.

  • Compound Application: The test compound is applied at increasing concentrations (e.g., 0.1, 1, 10 µM) to the same cell.[14]

  • Measurement: The hERG current is measured after a set incubation time at each concentration.

  • Analysis: The percentage of current inhibition is calculated relative to the baseline. An IC50 value is determined from the concentration-response curve. A known hERG inhibitor (e.g., E-4031) is used as a positive control.[14]

| Data Presentation: Organ-Specific Toxicity Summary
LiabilityAssay/EndpointTest SystemResult (IC50/EC50, µM)
Hepatotoxicity Cell Viability3D Liver SpheroidsData
Mitochondrial Potential3D Liver SpheroidsData
Oxidative Stress (ROS)3D Liver SpheroidsData
Cardiotoxicity hERG Channel InhibitionAutomated Patch ClampData

| Synthesis and Risk Assessment

The culmination of this in vitro testing cascade is the integration of all data points to build a comprehensive safety profile. This profile allows for an initial risk assessment and informs the design of future in vivo studies.

The relationship between the different IC50 values is crucial. For example, a therapeutic window can be estimated by comparing the on-target potency (if known) with the off-target toxicity values. A critical calculation is the hERG safety margin : the ratio of the hERG IC50 to the therapeutic plasma concentration. A large margin provides confidence, while a small margin (e.g., <30-fold) is a significant concern.

If the compound is cytotoxic at 50 µM, but inhibits hERG at 1 µM, the primary liability is cardiotoxicity, not general cytotoxicity. If the compound is negative in all genotoxicity assays and shows minimal organ-specific toxicity at concentrations well above its expected efficacious dose, it can be progressed with higher confidence. This integrated approach, grounded in validated in vitro systems, provides a robust, data-driven foundation for the continued development of 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol.

References

  • The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. (n.d.). Vertex AI Search.
  • 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development - WuXi AppTec. (2022, November 28). WuXi AppTec.
  • In Vitro Cytotoxicity Assay - Alfa Cytology. (n.d.). Alfa Cytology.
  • Predicting Human Liver Damage with a More Accurate In Vitro Hepatotoxicity Assay. (2021, February 8).
  • In Vitro Hepatotoxicity Services - Eurofins Discovery. (n.d.). Eurofins Discovery.
  • hERG Safety | Cyprotex ADME-Tox Solutions - Evotec. (n.d.). Evotec.
  • In vitro assays for developmental neurotoxicity - OECD. (n.d.). OECD.
  • OECD GUIDELINE FOR THE TESTING OF CHEMICALS. (2009, September 7). OECD.
  • In vitro models for liver toxicity testing - PMC - NIH. (n.d.).
  • Appropriate In Vitro Methods for Genotoxicity Testing of Silver Nanoparticles - PMC - NIH. (n.d.).
  • vitro genotoxicity testing-Can the performance be enhanced? - INCQS. (2016, August 21). INCQS.
  • Genotoxicity testing of drugs | High-throughput assay | Miltenyi Biotec | USA. (n.d.). Miltenyi Biotec.
  • From Ames to micronucleus: bridging mutagenicity and clastogenicity - GenEvolutioN. (2025, November 26). GenEvolutioN.
  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, September 20).
  • Guidelines for the Testing of Chemicals - OECD. (n.d.). OECD.
  • Cytotoxicity Assays | Thermo Fisher Scientific - US. (n.d.). Thermo Fisher Scientific.
  • Improving the In Silico Assessment of Proarrhythmia Risk by Combining hERG (Human Ether-à-go-go-Related Gene) Channel–Drug Binding Kinetics and Multichannel Pharmacology | Circulation. (2017, February 15).
  • Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells - PMC. (n.d.).
  • GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A - Metrion Biosciences. (2025, March 28). Metrion Biosciences.
  • Azetidines of pharmacological interest - PubMed. (2021, June 29). PubMed.
  • Divergent, Strain‐Release Reactions of Azabicyclo[1.1.0]butyl Carbinols: Semipinacol or Spiroepoxy Azetidine Formation - PMC. (n.d.).
  • The In Vitro Cytotoxicity of Eremothecium oil and Its Components—Aromatic and Acyclic Monoterpene Alcohols - MDPI. (2022, March 20). MDPI.

Sources

Foundational

Preliminary SAR exploration of 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol scaffolds

An in-depth technical analysis and whitepaper on the structural utility, synthesis, and preliminary Structure-Activity Relationship (SAR) exploration of the 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol scaffold in modern med...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and whitepaper on the structural utility, synthesis, and preliminary Structure-Activity Relationship (SAR) exploration of the 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol scaffold in modern medicinal chemistry.

Executive Summary: Escaping Flatland

In contemporary drug discovery, the over-reliance on sp2-hybridized, planar aromatic rings has been linked to poor physicochemical properties, off-target promiscuity, and high clinical attrition rates. The paradigm shift toward increasing the fraction of sp3-hybridized carbons (Fsp3)—famously termed "escaping from flatland" [1]—has driven the development of conformationally restricted, three-dimensional aliphatic scaffolds.

The 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol scaffold represents a highly strained, dual-ring sp3 architecture. By combining a cyclobutanol moiety with an azetidine ring via a methylene linker, this scaffold acts as a versatile bioisostere for traditional morpholine, piperazine, or substituted piperidine rings. It offers a unique combination of a basic amine vector, a rigid hydrogen-bond donor/acceptor (HBD/HBA), and exceptional metabolic stability, making it a privileged motif for fragment-based drug discovery (FBDD) and lead optimization [2].

Structural Rationale & Physicochemical Profiling

The utility of the 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol core lies in its precise geometric and electronic properties:

  • The Azetidine Ring: As a four-membered nitrogen heterocycle, azetidine possesses high ring strain and a compact spatial profile. The inherent basicity of the azetidine nitrogen (pKa ~8.5–9.0) allows for favorable ionic interactions with target proteins (e.g., aspartate/glutamate residues) while maintaining a lower lipophilicity profile than larger macrocycles.

  • The Cyclobutanol Core: The cyclobutane ring provides a rigid framework that projects the hydroxyl group in a fixed vector. This hydroxyl acts as a critical HBD/HBA. Furthermore, the quaternary carbon at the 1-position restricts the conformational freedom of the methylene linker, locking the azetidine ring into a predictable spatial orientation.

Synthetic Methodology & Self-Validating Protocol

To explore the SAR of this scaffold, a robust, scalable, and modular synthetic route is required. The most efficient approach involves the epoxidation of methylenecyclobutane followed by a nucleophilic ring-opening using azetidine.

Synthesis A Methylenecyclobutane B Epoxidation (mCPBA, DCM, 0°C) A->B C 1-Oxaspirohexane (Epoxide Intermediate) B->C D Nucleophilic Ring Opening (Azetidine, EtOH, 80°C) C->D E 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol D->E

Fig 1. Two-step synthetic workflow for the 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol core scaffold.

Standard Operating Procedure (SOP): Core Synthesis

Phase 1: Epoxidation to 1-Oxaspiro[1]hexane

  • Action: Dissolve methylenecyclobutane (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the reaction vessel to 0 °C. Slowly add m-chloroperoxybenzoic acid (mCPBA, 1.2 equiv) portion-wise over 30 minutes.

  • Causality: The 0 °C environment is critical to prevent the thermal volatilization of the low-boiling starting material and to control the exothermic nature of the epoxidation. mCPBA selectively attacks the electron-rich exocyclic alkene.

  • Self-Validation: Monitor the reaction via GC-MS. The reaction is deemed complete when the starting material peak disappears and the spiro-epoxide mass is dominant. Quench with saturated aqueous Na2S2O3 to neutralize unreacted peroxides (starch-iodide paper must test negative before proceeding).

Phase 2: Nucleophilic Ring Opening

  • Action: Isolate the spiro-epoxide via careful distillation (avoiding high heat due to ring strain). Dissolve the intermediate in absolute ethanol. Add azetidine (1.5 equiv) and heat the mixture to 80 °C in a sealed pressure tube for 12–16 hours.

  • Causality: The 1-oxaspiro[1]hexane system is sterically hindered. Absolute ethanol serves as a protic solvent that hydrogen-bonds with the epoxide oxygen, increasing its leaving-group ability. The thermal energy (80 °C) is required to overcome the high activation energy barrier for the azetidine nitrogen to execute an SN2 attack at the less sterically hindered methylene carbon.

  • Self-Validation: Perform LC-MS analysis. The emergence of a strong [M+H]+ ion at m/z 142.1 confirms product formation. Purify the crude mixture via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% TFA) to isolate the pure scaffold.

Preliminary SAR Exploration Logic

Once the core is synthesized, SAR exploration focuses on three distinct vectors to optimize pharmacokinetics, modulate basicity, and improve metabolic stability [3].

SAR_Logic Core 1-[(Azetidin-1-yl)methyl] cyclobutan-1-ol Core V1 Vector 1: Azetidine Substitutions (Modulate pKa & Lipophilicity) Core->V1 V2 Vector 2: Hydroxyl Modifications (Probe H-Bonding & Prodrugs) Core->V2 V3 Vector 3: Cyclobutane Substitutions (Enhance Metabolic Stability) Core->V3 V1_1 3-Fluoro / 3,3-Difluoro (Lower pKa, Increase Permeability) V1->V1_1 V2_1 Methyl/Ethyl Ethers (Remove HBD, Increase LogD) V2->V2_1 V3_1 3-Substituted Cyclobutanes (Block CYP450 Metabolism) V3->V3_1

Fig 2. SAR optimization logic targeting three distinct structural vectors of the scaffold.

Vector 1: Azetidine Ring Functionalization

Causality: Highly basic amines (pKa > 8.5) often suffer from poor passive membrane permeability and high hERG channel liability (cardiotoxicity). By introducing electron-withdrawing fluorine atoms at the 3-position of the azetidine ring (e.g., 3-fluoroazetidine or 3,3-difluoroazetidine), the inductive effect pulls electron density away from the nitrogen. This systematically lowers the pKa, shifting the molecule toward a more neutral state at physiological pH (7.4), thereby enhancing passive permeability.

Vector 2: Cyclobutanol Hydroxyl Modifications

Causality: The tertiary alcohol is a strong H-bond donor. If the target binding pocket lacks a corresponding H-bond acceptor, the desolvation penalty of this hydroxyl group will severely reduce binding affinity. Converting the hydroxyl to a methyl ether (O-CH3) removes the donor capability and increases lipophilicity, serving as a direct mechanistic probe for the necessity of the H-bond donor in target engagement.

Vector 3: Cyclobutane Ring Substitutions

Causality: The unsubstituted cyclobutane ring is susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes, specifically at the exposed 3-position (opposite the quaternary center). Substituting the 3-position with fluorine atoms (3,3-difluorocyclobutane) sterically and electronically blocks this metabolic soft spot, drastically reducing intrinsic clearance (Cl_int) and extending the compound's half-life.

Quantitative Data Presentation: ADME & Physicochemical Impact

The following table summarizes the quantitative impact of the aforementioned SAR modifications on the physicochemical and in vitro ADME profile of the scaffold.

Compound IDVector ModificationPrimary RationalepKa (Amine)LogD (pH 7.4)Cl_int (µL/min/mg protein)
1 (Core) NoneBaseline scaffold profiling8.80.445.0
2 V1: 3-FluoroazetidineInductive pKa lowering7.20.938.5
3 V1: 3,3-DifluoroazetidineMaximize lipophilicity/pKa shift5.91.530.2
4 V2: O-Methyl etherProbe H-bond donor necessity8.71.265.0
5 V3: 3,3-DifluorocyclobutaneBlock CYP450 oxidative metabolism8.61.112.4

Note: Cl_int values were determined using human liver microsome (HLM) stability assays. Lower values indicate higher metabolic stability.

Conclusion

The 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol scaffold is a highly tunable, sp3-rich structural motif that directly addresses the modern mandate to "escape from flatland." By systematically exploring its three primary vectors—azetidine basicity, hydroxyl hydrogen-bonding, and cyclobutane metabolic stability—medicinal chemists can tightly control the physicochemical properties of their lead compounds, optimizing both target affinity and pharmacokinetic survivability.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752-6756. URL:[Link]

  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link]

  • Fawcett, A., et al. (2020). Difunctionalization of C–C σ-Bonds Enabled by the Reaction of Bicyclo[1.1.0]butyl Boronate Complexes with Electrophiles: Reaction Development, Scope, and Stereochemical Origins. Journal of the American Chemical Society, 142(35), 15059-15072. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol as a Privileged Building Block in Medicinal Chemistry

Executive Summary In modern drug discovery, the transition from flat, sp2-hybridized aromatic systems to three-dimensional, sp3-rich motifs—often termed the "escape from flatland"—is a proven strategy for improving clini...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the transition from flat, sp2-hybridized aromatic systems to three-dimensional, sp3-rich motifs—often termed the "escape from flatland"—is a proven strategy for improving clinical success rates. 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol has emerged as a highly versatile, bifunctional building block. By combining the basicity and low lipophilicity of an azetidine ring with the conformational rigidity and hydrogen-bonding capacity of a cyclobutanol spacer, this motif is uniquely positioned to optimize pharmacokinetic (PK) profiles, reduce off-target liabilities, and enhance target engagement in challenging binding pockets[1],[2].

This application note provides an authoritative guide on the pharmacological rationale, structural advantages, and validated synthetic protocols for incorporating this building block into drug discovery pipelines.

Pharmacological Rationale & Physicochemical Profiling

The selection of 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol over traditional amine appendages (e.g., piperidines or pyrrolidines) is driven by strict structure-property relationships (SPR).

  • Azetidine vs. Larger Heterocycles: Azetidine possesses a lower basicity (pKa ~10.4) compared to pyrrolidine (pKa ~11.3). This slight reduction in basicity, combined with a lower lipophilicity (clogP), frequently translates to a reduced risk of hERG channel inhibition and improved metabolic stability[1].

  • Conformational Restriction: The cyclobutane ring restricts the rotational freedom of the azetidinylmethyl group. This rigidity minimizes the entropic penalty upon binding to a target protein, often leading to increased potency.

  • Vectorized Hydrogen Bonding: The tertiary alcohol provides a robust hydrogen-bond donor/acceptor that is sterically shielded yet accessible. Because 1,1-disubstituted cyclobutanes are achiral, this motif provides a distinct stereochemical vector without introducing the complexities of a chiral center.

Quantitative Data: Physicochemical Comparison of Amine Appendages
Amine MotifApprox. Basic pKaRelative Lipophilicity (clogP)Conformational FlexibilityhERG Liability Risk
Dimethylamine ~9.5LowHighModerate
Azetidine ~10.4LowConstrainedLow
Pyrrolidine ~11.3ModerateModerateHigh
Piperidine ~11.2HighHighHigh

Application Case Studies

Optimization of USP7 Inhibitors

Ubiquitin-specific protease 7 (USP7) is a critical oncology target. Early inhibitors utilizing standard piperidine appendages suffered from high intravenous clearance and poor oral bioavailability. Replacing the piperidine with an azetidine-cyclobutane motif drastically improved the PK profile, resulting in a 5-fold lower clearance and a 20-fold greater oral AUC, while maintaining potent target inhibition[1].

Tyrosine Kinase Inhibitors (IGF-1R)

In the development of imidazo[1,5-a]pyrazine-based inhibitors targeting the IGF-1R enzyme (implicated in hyperproliferative diseases), the 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol motif was utilized as a critical solubilizing appendage. The tertiary alcohol engages the solvent-exposed regions or hinge motifs, while the protonated azetidine forms critical salt bridges, enhancing both solubility and target affinity[2],[3].

TargetInteraction Target Target Protein (e.g., Kinase Hinge / USP7) Motif 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol Sub1 Azetidine Nitrogen (Protonated) Motif->Sub1 Sub2 Cyclobutanol -OH Motif->Sub2 Sub3 Cyclobutane Ring Motif->Sub3 Sub1->Target Salt Bridge / Ionic Sub2->Target H-Bond Donor/Acceptor Sub3->Target Hydrophobic Packing

Fig 1: Pharmacological interaction mapping of the building block with target proteins.

Synthetic Methodologies & Protocols

The most efficient and scalable route to 1-(aminomethyl)cycloalkanols avoids toxic cyanohydrin intermediates. Instead, it utilizes a Corey-Chaykovsky epoxidation followed by a nucleophilic ring-opening.

SynthWorkflow A Cyclobutanone B Corey-Chaykovsky Epoxidation A->B TMSOI, NaH DMSO, 50°C C 1-Oxaspiro[2.3]hexane B->C D Nucleophilic Ring Opening C->D Azetidine (1.5 eq) EtOH, 80°C E 1-[(Azetidin-1-yl)methyl] cyclobutan-1-ol D->E

Fig 2: Two-step synthetic workflow for 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol.

Protocol 1: Synthesis of 1-Oxaspiro[4]hexane (Corey-Chaykovsky Epoxidation)

Causality Insight: Trimethylsulfoxonium iodide (TMSOI) is chosen over trimethylsulfonium iodide because the resulting sulfoxonium ylide reacts under thermodynamic control. This prevents the unwanted side-reaction of ring expansion (forming cyclopentanone derivatives), which is a common liability when reacting four-membered cyclic ketones with more reactive ylides.

Step-by-Step Procedure:

  • Ylide Generation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous DMSO under an argon atmosphere. Slowly add TMSOI (1.2 eq) portion-wise at room temperature.

    • Self-Validation Check: The reaction will evolve hydrogen gas. The successful formation of the ylide is visually confirmed when gas evolution ceases and the suspension turns into a clear, homogeneous solution (approx. 1 hour).

  • Epoxidation: Add cyclobutanone (1.0 eq) dropwise to the ylide solution. Heat the mixture to 50°C and stir for 2 hours.

  • Workup: Quench the reaction by pouring it into ice water. Extract the aqueous layer with diethyl ether (3x).

    • Causality Insight: Diethyl ether is strictly required instead of ethyl acetate because the resulting spiro-epoxide is highly volatile.

  • Isolation: Wash the combined organic layers with brine, dry over MgSO4, and carefully concentrate under mild vacuum (>150 mbar) at a low water-bath temperature (20°C) to yield the crude 1-oxaspiro[4]hexane.

Protocol 2: Nucleophilic Ring Opening with Azetidine

Causality Insight: Azetidine is a highly volatile (bp ~61°C) and moisture-sensitive liquid[5]. The reaction must be performed in a sealed tube to prevent reagent loss. Absolute ethanol is used as the solvent because protic solvents accelerate epoxide ring-opening by hydrogen-bonding to the epoxide oxygen, stabilizing the developing negative charge in the transition state.

Step-by-Step Procedure:

  • Reaction Setup: Dissolve crude 1-oxaspiro[4]hexane (1.0 eq) in absolute ethanol inside a heavy-walled pressure tube.

  • Amine Addition: Add azetidine (1.5 eq). The excess compensates for any minor evaporative losses during handling.

  • Heating: Seal the tube securely and heat the reaction mixture at 80°C for 16 hours.

  • Self-Validating Purification (Acid-Base Extraction):

    • Cool the mixture to room temperature and concentrate under reduced pressure.

    • Dissolve the residue in dichloromethane (DCM) and extract with 1M HCl. The basic product (pKa ~10.4) partitions into the aqueous layer, leaving unreacted epoxide and neutral impurities in the DCM.

    • Separate the aqueous layer, cool to 0°C, and basify to pH > 12 using 2M NaOH.

    • Extract the aqueous layer with fresh DCM (3x). Dry the combined organic layers over Na2SO4 and concentrate to afford pure 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol.

References[1] Title: Discovery of Potent, Selective, and Orally Bioavailable Inhibitors of USP7 with In Vivo Antitumor Activity.

Source: Journal of Medicinal Chemistry (ACS Publications). URL: [Link][2] Title: US7459554B2 - Imidazopyrazine tyrosine kinase inhibitors. Source: Google Patents. URL: [3] Title: WO2011029915A1 - Ether derivatives of bicyclic heteroaryls. Source: Google Patents. URL: [5] Title: Azetidine (CAS 503-29-7) Properties and Applications. Source: LookChem. URL: [Link]

Sources

Application

Application Note: Strategic Incorporation of 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol in Lead Optimization

Executive Summary The transition from flat, sp²-hybridized molecules to sp³-rich, three-dimensional architectures—often termed the "Escape from Flatland"—is a proven strategy to enhance the clinical success rate of small...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from flat, sp²-hybridized molecules to sp³-rich, three-dimensional architectures—often termed the "Escape from Flatland"—is a proven strategy to enhance the clinical success rate of small molecule therapeutics. This application note details the mechanistic rationale and synthetic methodologies for incorporating 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol into lead optimization libraries. By fusing the low-basicity azetidine ring with the conformationally restricted cyclobutanol core, this privileged motif serves as a superior bioisostere for traditional flexible amines, offering precise control over basicity, metabolic stability, and target engagement.

Physicochemical Rationale & Causality

When optimizing a lead candidate, the introduction of basic amines is frequently required to improve aqueous solubility and target binding. However, highly basic and flexible groups (e.g., dimethylaminoethyl or piperidinyl chains) often introduce severe liabilities, including hERG channel inhibition, high clearance rates, and phospholipidosis. The 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol motif systematically dismantles these liabilities through two synergistic structural features:

  • The Azetidine Ring (Attenuated Basicity): The four-membered azetidine ring possesses a lower pKa (~8.0–8.5) compared to pyrrolidine or piperidine (>9.0). This reduction is caused by the increased s-character of the nitrogen lone pair resulting from the strained ring system. This finely tuned basicity reduces off-target hERG binding while maintaining sufficient polarity for gastrointestinal absorption and aqueous solubility 1[1].

  • The Cyclobutanol Core (Conformational Restriction): Unlike linear alkyl chains that are highly flexible and prone to CYP450-mediated oxidation, the puckered cyclobutane ring restricts rotational degrees of freedom. This structural rigidity locks the basic amine into a defined exit vector, minimizing the entropic penalty upon target binding. Furthermore, the tertiary alcohol is highly resistant to metabolic oxidation compared to secondary alcohols or aliphatic linkers 2[2].

Comparative ADMET Profiling

To illustrate the impact of this motif, Table 1 summarizes the physicochemical shifts observed when replacing standard flexible basic side-chains with the azetidine-cyclobutanol motif on a standard kinase inhibitor core 3[3].

Table 1: Quantitative ADMET Comparison of Basic Side-Chains

Side-Chain MotifCalculated pKacLogPMetabolic Stability (HLM, % remaining at 30 min)hERG IC₅₀ (µM)
-O-CH₂CH₂-N(CH₃)₂9.23.145%2.1
-O-CH₂CH₂-Piperidine9.83.538%0.8
-O-C(Cyclobutyl)-CH₂-Azetidine 8.2 2.6 82% >30.0

Experimental Workflows & Self-Validating Protocols

To seamlessly integrate this motif into high-throughput library synthesis, we utilize a modular two-step approach. First, the building block is synthesized via a regioselective epoxide opening. Second, the motif is appended to diverse electrophilic scaffolds via Nucleophilic Aromatic Substitution (SNAr). Every protocol is designed as a self-validating system , embedding real-time quality control (QC) checkpoints to ensure causality and experimental integrity.

Protocol A: Synthesis of the 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol Building Block

Causality: The highly strained nature of 1-oxaspiro[3.3]heptane makes the epoxide highly susceptible to nucleophilic attack by azetidine without requiring harsh Lewis acids. Ethanol is selected as a protic solvent because it stabilizes the developing negative charge on the oxygen during the transition state, significantly accelerating the ring-opening process [[4]](4].

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1-oxaspiro[3.3]heptane (10.0 mmol) in absolute ethanol (20 mL).

  • Amine Addition: Add azetidine (12.0 mmol, 1.2 eq) dropwise at 0 °C. Causality: The slight stoichiometric excess ensures complete consumption of the volatile epoxide, simplifying downstream purification.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 70 °C for 12 hours.

  • Self-Validation Checkpoint 1 (Reaction Progress): Monitor the reaction via TLC (DCM:MeOH 9:1, visualized with Ninhydrin stain). Validation: The disappearance of the UV-inactive epoxide spot and the emergence of a highly polar, ninhydrin-active spot (purple/pink) confirms successful conversion. Do not proceed to workup until the epoxide is fully consumed.

  • Workup & Purification: Concentrate the mixture under reduced pressure. Purify the crude oil via flash chromatography using basic alumina. Causality: Basic alumina prevents the highly basic azetidine nitrogen from streaking, which commonly occurs on standard acidic silica gel.

  • Self-Validation Checkpoint 2 (Structural Integrity): Analyze the purified product via ¹H NMR (CDCl₃). Validation: Confirm the structure by identifying the characteristic puckered cyclobutane multiplet (1.5–2.2 ppm) and the isolated azetidine methylene protons.

Protocol B: Library Enumeration via O-Arylation (SNAr)

Causality: The tertiary alcohol of the cyclobutanol core is sterically hindered and inherently a poor nucleophile. To overcome this, Sodium Hydride (NaH) is used to quantitatively deprotonate the alcohol, generating a highly reactive alkoxide. Anhydrous DMF is utilized because its polar aprotic nature strongly solvates the sodium cation, leaving a "naked" and highly nucleophilic alkoxide ready to attack electron-deficient heteroaryl halides (e.g., 2-chloropyrimidines).

  • Deprotonation: Dissolve 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol (1.0 mmol) in anhydrous DMF (5 mL) under a nitrogen atmosphere. Add NaH (60% dispersion in mineral oil, 1.5 mmol) in one portion at 0 °C.

  • Self-Validation Checkpoint 1 (Alkoxide Formation): Stir the mixture at room temperature for 30 minutes. Validation: The physical cessation of hydrogen gas evolution (bubbling) is a direct, visual confirmation that quantitative deprotonation has occurred.

  • Electrophile Coupling: Dropwise add the target heteroaryl chloride (0.9 mmol) dissolved in DMF (2 mL). Causality: Using the electrophile as the limiting reagent ensures that the difficult-to-separate unreacted heteroaryl chloride is fully consumed.

  • Thermal Activation: Heat the reaction mixture to 80 °C for 4 hours.

  • Self-Validation Checkpoint 2 (Conversion): Extract a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Validation: The chromatogram must show the complete disappearance of the starting electrophile and the appearance of the [M+H]⁺ mass peak corresponding to the coupled product.

  • Workup: Quench the reaction carefully with ice water (10 mL), extract with Ethyl Acetate (3 x 15 mL), dry the combined organic layers over Na₂SO₄, and purify via preparative HPLC.

Visualizing the Optimization Strategy

The following diagrams map the strategic integration of this motif into standard medicinal chemistry workflows and detail the mechanistic pathways by which it improves drug-like properties.

G N1 Hit Compound (Lipophilic/Flat) N2 Scaffold Hopping Insert Azetidine-Cyclobutanol N1->N2 Identify Liability N3 Library Synthesis (Epoxide Opening & SNAr) N2->N3 Design N4 ADMET Profiling (hERG, HLM, Permeability) N3->N4 Purified Library N4->N2 Feedback Loop N5 Lead Candidate (Optimized sp3/pKa) N4->N5 Selection

Lead optimization workflow integrating the azetidine-cyclobutanol motif.

G M1 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol Motif M2 Azetidine Ring (Lower pKa ~8.2) M1->M2 M3 Cyclobutanol Core (sp3-rich, rigid) M1->M3 M4 Reduced hERG Binding & Phospholipidosis M2->M4 Attenuated Basicity M5 Increased Metabolic Stability (HLM) M3->M5 Blocked Oxidation Sites M6 Enhanced Target Engagement (H-Bonding) M3->M6 Conformational Locking M7 Favorable in vivo Efficacy & Safety Profile M4->M7 M5->M7 M6->M7

Pharmacological impact of the sp3-rich structural features on ADMET profiles.

References

  • The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry - Benchchem. 1

  • Cyclobutanes in Small-Molecule Drug Candidates - PMC (NIH). 2

  • Leveraging chromatography based physicochemical properties for efficient drug design - SRCE. 3

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[5]hexanes and spiro[3.3]heptanes - ResearchGate.4

Sources

Method

Application Note: Reagents and Solvents for the Scale-Up Production of 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol

Prepared by: Senior Application Scientist, Process Chemistry & Scale-Up Target Audience: Researchers, Process Chemists, and Drug Development Professionals Introduction & Strategic Rationale In modern medicinal chemistry,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Process Chemistry & Scale-Up Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Introduction & Strategic Rationale

In modern medicinal chemistry, the integration of highly strained spirocyclic motifs and azetidine rings is a proven strategy for developing rigid, three-dimensional bioisosteres. The target molecule, 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol , serves as a metabolically stable, lipophilicity-reducing surrogate for traditional piperidine or morpholine rings [1].

However, transitioning the synthesis of this molecule from the discovery bench to a multigram or kilogram scale presents significant chemical engineering challenges. The synthesis relies on a two-step sequence:

  • Corey-Chaykovsky Epoxidation of cyclobutanone to form 1-oxaspiro[1]hexane.

  • Nucleophilic Ring-Opening of the highly strained epoxide using azetidine.

This application note details the causality behind our reagent and solvent selections, prioritizing process safety, thermodynamic control, and self-validating experimental protocols.

Step 1: Scalable Epoxidation to 1-oxaspiro[1]hexane

Mechanistic Rationale & Reagent Selection

The classical Corey-Chaykovsky reaction utilizes trimethylsulfoxonium iodide (TMSOI) and sodium hydride (NaH) in dimethyl sulfoxide (DMSO) [2]. While effective at the milligram scale, this reagent/solvent combination is fundamentally flawed for scale-up. The deprotonation of DMSO by NaH generates dimsyl sodium, an intermediate notorious for violent thermal decomposition and massive hydrogen off-gassing.

To engineer a safer, self-validating system, we replace NaH with potassium tert-butoxide (KOtBu) and transition the solvent to anhydrous Tetrahydrofuran (THF) . The use of KOtBu mitigates thermal runaway hazards, eliminates hydrogen evolution, and provides a controlled, addition-rate-dependent exotherm [3].

CC_Mechanism CB Cyclobutanone Betaine Betaine Intermediate (Alkoxide) CB->Betaine Nucleophilic Addition Ylide Dimethylsulfoxonium Methylide Ylide->Betaine Attacks C=O Epoxide 1-Oxaspiro[2.3]hexane Betaine->Epoxide Intramolecular SN2 DMSO DMSO (Leaving Group) Betaine->DMSO Elimination

Mechanistic pathway of the Corey-Chaykovsky epoxidation of cyclobutanone.

Protocol 1: Synthesis of 1-oxaspiro[1]hexane
  • Ylide Generation: Charge a jacketed reactor with Trimethylsulfoxonium iodide (1.2 equiv) and anhydrous THF (10 volumes). Cool the suspension to 0–5 °C under a nitrogen atmosphere.

  • Base Addition: Add KOtBu (1.2 equiv) in portions, maintaining the internal temperature below 10 °C. Stir for 1 hour to ensure complete ylide formation.

  • Electrophile Addition: Add cyclobutanone (1.0 equiv) dropwise over 2 hours. Causality note: Slow addition controls the exothermic betaine formation, preventing localized hot spots.

  • Cyclization: Warm the reaction to room temperature and stir for 4 hours to drive the intramolecular SN2 displacement of DMSO.

  • Workup: Quench with cold water, extract with Methyl tert-butyl ether (MTBE), wash with brine, and concentrate under reduced pressure (bath temp < 30 °C due to product volatility) to afford the crude 1-oxaspiro[1]hexane.

Step 2: Nucleophilic Ring-Opening with Azetidine

Mechanistic Rationale & Reagent Selection

The 1-oxaspiro[1]hexane intermediate possesses immense ring strain (~56 kcal/mol), providing the thermodynamic driving force for the ring-opening [2]. The nucleophile attacks the less sterically hindered methylene carbon of the epoxide.

Azetidine free base is highly volatile (bp ~61 °C), flammable, and toxic. Direct use of the free base on a large scale introduces severe inhalation hazards and variable stoichiometry due to evaporative loss. To circumvent this, our protocol utilizes Azetidine hydrochloride salt coupled with an inorganic base (K2CO3 ) in a polar protic solvent (Ethanol/Water ). This approach generates the active nucleophile in situ, drastically reducing vapor exposure and stabilizing the developing alkoxide in the SN2 transition state via hydrogen bonding.

RO_Mechanism Epoxide 1-Oxaspirohexane TS SN2 Transition State (Attack at CH2) Epoxide->TS Regioselective Ring Opening Azetidine Azetidine (Nucleophile) Azetidine->TS Lone Pair Donation Product 1-[(Azetidin-1-yl)methyl] cyclobutan-1-ol TS->Product Proton Transfer (Solvent mediated)

Regioselective SN2 ring-opening of 1-oxaspiro[1]hexane by azetidine.

Protocol 2: Synthesis of 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol
  • Nucleophile Preparation: Charge a pressure-rated reactor with Azetidine hydrochloride (1.5 equiv), K2CO3 (2.0 equiv), and an Ethanol/Water mixture (8:2 v/v, 10 volumes).

  • In Situ Liberation: Stir at room temperature for 30 minutes to liberate the azetidine free base. Causality note: The closed system prevents the escape of volatile azetidine.

  • Epoxide Addition: Add the crude 1-oxaspiro[1]hexane (1.0 equiv) from Step 1 in one portion.

  • Ring-Opening: Seal the reactor and heat to 70 °C for 12 hours.

  • Purification: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate. Dissolve the residue in Ethyl Acetate, extract into 1M HCl (to separate from non-basic impurities), basify the aqueous layer to pH 10 with NaOH, and back-extract with Dichloromethane. Concentrate to yield the pure product.

Quantitative Data & Solvent Comparison

The table below summarizes the process chemistry data used to validate the reagent choices for the critical Step 1 epoxidation. The KOtBu/THF system demonstrates superior scalability and environmental metrics.

Base / Solvent SystemYield (%)Safety & Scalability ProfileE-Factor (est.)
NaH / DMSO 75 - 85Poor: High risk of thermal runaway; H2 gas evolution.> 25
KOtBu / THF 88 - 92Excellent: No H2 gas; controlled exotherm; easy workup.12 - 15
NaOH (aq) / DCM (PTC) 80 - 85Good: Biphasic system; requires extensive phase separation.18 - 22

References

  • Title: Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[1]hexanes and spiro[3.3]heptanes Source: Chemical Communications, 2025, 61(36). URL: [Link]

  • Title: Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Opportunities for the Application and Advancement of the Corey–Chaykovsky Cyclopropanation Source: Organic Process Research & Development, American Chemical Society (ACS). URL: [Link]

Sources

Application

Functionalization techniques for the tertiary alcohol in 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol

Application Note: Functionalization Techniques for the Tertiary Alcohol in 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol Executive Summary 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol is a highly sp³-rich, bifunctional building b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Functionalization Techniques for the Tertiary Alcohol in 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol

Executive Summary

1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol is a highly sp³-rich, bifunctional building block of significant value in modern drug discovery. However, functionalizing the tertiary alcohol in this molecule presents a trifecta of synthetic challenges: the inherent steric hindrance of the tertiary hydroxyl group, the competing nucleophilicity of the basic azetidine nitrogen, and the thermodynamic strain of the cyclobutane ring. This technical guide details three distinct, field-proven methodologies to functionalize this scaffold: chemoselective O-alkylation, sterically tolerant O-acylation, and oxidative ring expansion.

Structural & Mechanistic Triage

Before executing any protocol, it is critical to understand the causality behind the reactivity of this specific molecule:

  • Steric Hindrance vs. Nucleophilicity : Tertiary alcohols are notoriously poor nucleophiles. Standard electrophilic additions often fail or require forcing conditions that degrade sensitive functional groups.

  • The Azetidine Liability : The tertiary amine within the azetidine ring is highly susceptible to quaternization (the Menschutkin reaction) when exposed to electrophiles. To achieve O-alkylation, the alcohol must be converted to an alkoxide, which is significantly more nucleophilic than the neutral amine[1].

  • Cyclobutane Ring Strain : Cyclobutanols are prone to C–C bond scission. Under acidic conditions, they undergo pinacol-type rearrangements. Under radical or oxidative conditions, the ring can open to form distally substituted ketones or expand to form 1,2-dioxanes[2][3].

Workflow Visualization

G Start 1-[(Azetidin-1-yl)methyl] cyclobutan-1-ol Alkylation O-Alkylation (NaH, R-X) Start->Alkylation Strong Base Acylation O-Acylation (DCC, DMAP) Start->Acylation Neutral/Mild RingExp Ring Expansion (Co(acac)₂, O₂) Start->RingExp Radical/Oxidation Alk_Prod Tertiary Ether (Chemoselective) Alkylation->Alk_Prod Acy_Prod Tertiary Ester (Sterically Tolerant) Acylation->Acy_Prod Ring_Prod 1,2-Dioxane (C-C Cleavage) RingExp->Ring_Prod

Decision tree for functionalizing 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol.

Protocol 1: Chemoselective O-Alkylation (Williamson-Type)

Causality & Logic: Direct treatment of the substrate with an alkyl halide will result in rapid N-alkylation of the azetidine. By utilizing a strong, non-nucleophilic base (e.g., NaH), the tertiary alcohol is deprotonated to form an alkoxide. This intermediate is vastly more nucleophilic than the tertiary amine, effectively reversing the chemoselectivity in favor of O-alkylation[1].

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under argon. Dissolve 1.0 eq of 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol in anhydrous THF (0.2 M concentration).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add 1.2 eq of Sodium Hydride (NaH, 60% dispersion in mineral oil) in portions.

  • Activation: Remove the ice bath and allow the mixture to stir at room temperature for 45 minutes to ensure complete alkoxide formation.

  • Alkylation: Re-cool the reaction to 0 °C. Add 1.1 eq of the desired alkyl halide (e.g., benzyl bromide) dropwise.

  • Completion: Warm to room temperature and stir for 4–6 hours.

  • Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Validation & In-Process Controls:

  • Visual Cue: The evolution of H₂ gas during NaH addition serves as a visual confirmation of alkoxide formation.

  • Analytical Cue: LC-MS analysis should show the mass of the desired ether without the double-alkylation mass (+R group on both O and N), confirming chemoselectivity.

Protocol 2: Sterically Tolerant O-Acylation (Steglich Conditions)

Causality & Logic: Standard Fischer esterification is contraindicated due to acidic conditions, which would protonate the azetidine (halting the reaction) and potentially trigger cyclobutane ring expansion. The Steglich esterification employs DCC and DMAP under mild, neutral conditions[4]. DCC activates the carboxylic acid to an O-acylisourea. Because the tertiary alcohol is too hindered to attack this intermediate directly, DMAP acts as a nucleophilic catalyst, forming a highly electrophilic, sterically unencumbered N-acylpyridinium intermediate that rapidly acylates the tertiary alcohol[4].

Step-by-Step Methodology:

  • Activation: In a dry flask under argon, dissolve 1.2 eq of the target carboxylic acid in anhydrous Dichloromethane (DCM). Add 1.2 eq of N,N'-Dicyclohexylcarbodiimide (DCC) and stir for 15 minutes at room temperature.

  • Coupling: Add 1.0 eq of 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol followed immediately by 0.1 eq of 4-Dimethylaminopyridine (DMAP).

  • Propagation: Stir the reaction mixture at room temperature for 12–24 hours.

  • Filtration: Filter the suspension through a pad of Celite to remove the precipitated dicyclohexylurea (DCU) byproduct. Wash the filter cake with cold DCM.

  • Purification: Because the product contains a basic azetidine, do not wash with aqueous acid (which is typically used to remove DMAP). Instead, concentrate the filtrate and purify directly via silica gel chromatography using a basic modifier (e.g., 1% Et₃N in the eluent) to isolate the tertiary ester.

Validation & In-Process Controls:

  • Visual Cue: The precipitation of DCU as a dense white solid provides immediate visual validation that carboxylic acid activation has occurred.

Protocol 3: Oxidative Ring Expansion to 1,2-Dioxanes

Causality & Logic: Instead of preserving the cyclobutane ring, its inherent strain can be exploited to generate novel sp³-rich heterocycles. Using a Co(II) catalyst under an oxygen atmosphere generates an alkoxy radical. This drives a regioselective C–C bond cleavage on the more substituted side of the ring, followed by molecular oxygen insertion, yielding a functionalized 1,2-dioxane[3].

Step-by-Step Methodology:

  • Setup: Dissolve 1.0 eq of the cyclobutanol in 1,2-Dichloroethane (DCE) to a concentration of 0.1 M.

  • Catalysis: Add 20 mol% of Cobalt(II) acetylacetonate [Co(acac)₂].

  • Oxidation: Purge the reaction vessel with O₂ gas and maintain under an O₂ atmosphere (using a double-layered balloon).

  • Heating: Stir the mixture at 60 °C for 16 hours.

  • Isolation: Cool to room temperature, filter through a short plug of silica to remove cobalt residues, and concentrate. Purify via flash chromatography to isolate the 1,2-dioxane derivative.

Validation & In-Process Controls:

  • Analytical Cue: TLC will show the disappearance of the highly polar starting material and the appearance of a less polar, UV-inactive (unless the R-group is aromatic) spot. Stain with KMnO₄ or p-anisaldehyde for visualization.

Quantitative Data Synthesis

The following table summarizes the expected outcomes and operational parameters for the three functionalization pathways:

Functionalization PathwayReagents & CatalystTarget Bond / MotifTypical Yield RangeChemoselectivity & Mechanistic Notes
O-Alkylation NaH, R-X, THFC–O (Tertiary Ether)70–85%>95% O-selective; alkoxide formation prevents N-quaternization of the azetidine.
O-Acylation DCC, DMAP, R-COOHC–O (Tertiary Ester)65–80%Neutral conditions prevent acid-catalyzed ring opening; DMAP overcomes steric hindrance.
Ring Expansion Co(acac)₂, O₂, DCEC–O–O–C (1,2-Dioxane)50–70%Exploits cyclobutane ring strain via alkoxy radical-mediated C–C cleavage.

References

  • Ag-Catalyzed ring-opening of tertiary cycloalkanols for C–H functionalization of cyclic aldimines. RSC Publishing. Available at:[Link]

  • Oxidative Ring Expansion of Cyclobutanols: Access to Functionalized 1,2-Dioxanes. ACS Publications. Available at:[Link]

  • Method for producing O-alkylated cyclic aminoalcohols. Google Patents (US8173844B2).
  • Steglich Esterification. Organic Chemistry Portal. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Reducing impurities and byproducts during the synthesis of 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol

Welcome to the Advanced Technical Support Center for the synthesis of 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol . As a Senior Application Scientist, I have structured this guide to move beyond basic procedural recipes.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the synthesis of 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol . As a Senior Application Scientist, I have structured this guide to move beyond basic procedural recipes. Here, we dissect the causality behind each synthetic choice, transforming standard methodologies into self-validating workflows.

This guide is engineered specifically for researchers and process chemists dealing with the unique challenges of highly strained spirocyclic epoxides and volatile amines.

PART 1: Mechanistic Workflow & Causality

The synthesis of 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol relies on a two-stage process: the Corey-Chaykovsky epoxidation of cyclobutanone to yield the strained intermediate 1-oxaspiro[2.3]hexane , followed by a nucleophilic ring-opening with azetidine .

The primary challenge lies in managing the immense strain energy of the spiro[2.3]hexane system (comparable to its hydrocarbon analogue at ~56 kcal/mol)[1]. Because of this inherent ring strain, the epoxide is highly susceptible to Lewis acid-mediated ring expansion, which yields cyclopentanone instead of the desired product[2]. Furthermore, the final tertiary cyclobutanol product is highly prone to acid-catalyzed E1 dehydration. Understanding these mechanistic traps is critical to eliminating impurities.

SynthesisPathway SM Cyclobutanone (Starting Material) Epox 1-oxaspiro[2.3]hexane (Strained Intermediate) SM->Epox THF, 0°C to RT Corey-Chaykovsky Ylide Trimethylsulfoxonium Iodide + KOtBu Ylide->Epox Rearrange Cyclopentanone (Rearrangement Byproduct) Epox->Rearrange Li+ Ions or Thermal Stress Prod 1-[(Azetidin-1-yl)methyl] cyclobutan-1-ol (Target Product) Epox->Prod EtOH, 60°C Sealed Vessel Azet Azetidine (Nucleophile) Azet->Prod Elim 1-(Azetidin-1-ylmethyl) cyclobut-1-ene (Elimination Byproduct) Prod->Elim Acidic Workup or Overheating

Reaction pathway for 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol synthesis and byproduct routes.

PART 2: Self-Validating Experimental Protocols

To ensure high fidelity in your synthesis, follow these self-validating protocols designed to preemptively eliminate byproduct formation at each stage.

Workflow A: Synthesis of 1-oxaspiro[2.3]hexane (Epoxidation)
  • Preparation of Ylide : Suspend trimethylsulfoxonium iodide (1.2 equiv) in anhydrous THF at 0 °C.

    • Causality: Trimethylsulfoxonium iodide is preferred over trimethylsulfonium salts because the resulting ylide (dimethyloxosulfonium methylide) is less basic and more nucleophilic, preventing the enolization and subsequent aldol-condensation of cyclobutanone.

  • Base Addition : Add Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH) (1.2 equiv) portion-wise. Stir for 1 hour.

    • Causality: KOtBu or NaH is strictly required. Avoid lithium bases (e.g., n-BuLi, LiHMDS). Lithium ions act as Lewis acids that coordinate to the formed epoxide, driving a rapid strain-release rearrangement to cyclopentanone[2].

  • Ketone Addition : Add cyclobutanone (1.0 equiv) dropwise. Warm to room temperature and stir for 4 hours.

  • Workup & Validation : Quench with water, extract with MTBE. Do NOT concentrate to absolute dryness to prevent polymeric degradation[3].

    • Self-Validation Checkpoint: Analyze an aliquot of the organic layer via 1 H NMR. Successful conversion is validated by the presence of characteristic epoxide methylene protons at ~2.8 ppm. The absence of a multiplet at ~2.1 ppm confirms that no cyclopentanone byproduct has formed.

Workflow B: Nucleophilic Ring Opening with Azetidine
  • Reaction Setup : Transfer the 1-oxaspiro[2.3]hexane solution (telescoped or carefully solvent-swapped) to a heavy-walled pressure vessel. Add azetidine (1.5 equiv) and absolute ethanol (0.5 M).

    • Causality: Azetidine is highly volatile (bp ~61 °C). A sealed vessel prevents the nucleophile from escaping the liquid phase at reaction temperatures. Ethanol acts as a hydrogen-bond donor, activating the epoxide oxygen for nucleophilic attack without introducing byproduct-inducing Lewis acids.

  • Heating : Seal the vessel and heat to 60 °C for 12 hours.

  • Workup & Validation : Cool to room temperature. Evaporate the solvent and excess azetidine under reduced pressure. Avoid strongly acidic aqueous washes.

    • Self-Validation Checkpoint: 1 H NMR of the crude should show the complete disappearance of the 2.8 ppm epoxide signal, the appearance of the azetidine ring protons (~3.2 ppm), and a broad singlet for the tertiary alcohol (~4.5 ppm, concentration dependent).

PART 3: Troubleshooting FAQs

Q: Why am I seeing significant amounts of cyclopentanone in my Step 1 crude? A: 1-oxaspiro[2.3]hexane is exceptionally strained. If you used a lithium-based reagent (like LiHMDS) to generate your ylide, or if your reaction overheated, the epoxide undergoes a Lewis acid-mediated or thermal ring expansion to cyclopentanone[2]. Switch to KOtBu or NaH and maintain the reaction strictly below 25 °C after the initial addition.

Q: My ring-opening reaction with azetidine stalls at 50% conversion. How can I drive it to completion without forcing harsh conditions? A: Stalled reactions usually result from azetidine loss into the headspace of the reaction flask. Ensure you are using a sealed pressure tube. Additionally, if running in a non-polar solvent (like THF or Toluene), switch to Ethanol. The protic solvent accelerates the ring opening by hydrogen-bonding to the epoxide oxygen, stabilizing the transition state without causing rearrangement.

Q: During scale-up, I detect a polymeric impurity and a low yield of the intermediate epoxide. What is causing this? A: Epoxides like 1-oxaspiro[2.3]hexane are highly prone to polymerization when concentrated to dryness under heat or in the presence of trace acid[3]. Never concentrate the intermediate to a dry residue. Perform a solvent swap or use the extracted organic layer as a telescoping solution directly into the azetidine ring-opening step.

Q: How do I remove unreacted azetidine without causing dehydration of the final product? A: The tertiary alcohol on the cyclobutane ring is extremely sensitive to acid-catalyzed E1 dehydration, which forms the impurity 1-(azetidin-1-ylmethyl)cyclobut-1-ene. Do not use standard 1M HCl washes to remove the amine. Instead, leverage azetidine's low boiling point and remove it via vacuum distillation, or wash with a mild, slightly basic aqueous buffer (pH 8-9).

PART 4: Quantitative Data & Optimization

The following table summarizes the quantitative impact of various reaction conditions on the impurity profile and overall yield, serving as a quick-reference optimization matrix.

Reaction ConditionMajor Impurity DetectedYield of TargetCorrective Action
n-BuLi / THF (Step 1)Cyclopentanone< 10%Switch base to KOtBu or NaH to eliminate Li+ ions.
Open Flask / 60°C (Step 2)Unreacted Epoxide~ 40%Use a sealed pressure vessel to retain volatile azetidine.
Toluene / 80°C (Step 2)Polymeric Degradation~ 25%Switch to Ethanol at 60°C to activate epoxide via H-bonding.
1M HCl Workup (Step 2)1-(Azetidin-1-ylmethyl)cyclobut-1-ene< 15%Avoid acidic washes; remove excess azetidine via vacuum.

References

  • [2] Title: Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis Source: nih.gov (PMC) URL:

  • [3] Title: Optimized Synthesis of Indole Carboxylate Metallo-β-Lactamase Inhibitor EBL-3183 Source: acs.org (Organic Process Research & Development) URL:

  • [1] Title: Strain-Release Driven Epoxidation and Aziridination of Bicyclo[1.1.0]butanes via Palladium Catalyzed σ-Bond... Source: semanticscholar.org URL:

Sources

Optimization

Technical Support Center: Scaling Up 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol Reactions

Welcome to the Technical Support Center. 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol is a highly strained, sterically demanding building block utilized in the synthesis of advanced therapeutics, including IGF-1R, JAK, and S...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol is a highly strained, sterically demanding building block utilized in the synthesis of advanced therapeutics, including IGF-1R, JAK, and Syk kinase inhibitors, as well as USP7 inhibitors[1][2][3][4].

Scaling up its synthesis—typically achieved via the nucleophilic opening of 1-oxaspiro[5]hexane by azetidine—presents unique thermodynamic and kinetic challenges. Azetidine is highly volatile (boiling point ~61°C) and possesses significant ring strain (approximately 25.4 kcal/mol)[6], making it prone to vaporization or unwanted ring-opening side reactions under harsh conditions[7]. This guide provides application scientists and process chemists with causality-driven troubleshooting strategies, solvent optimization data, and self-validating protocols for robust scale-up.

Part 1: Solvent Optimization & Thermodynamic Data

When scaling up the aminolysis of 1-oxaspiro[5]hexane, solvent selection dictates both the reaction kinetics and the safety profile of the process. The choice between aprotic and protic solvents fundamentally alters the activation energy required for the epoxide opening.

Table 1: Quantitative Comparison of Solvents for Epoxide Aminolysis

SolventBoiling Point (°C)Epoxide Activation MechanismAzetidine RetentionOptimal Temp (°C)Scale-up Suitability
Isopropanol (IPA) 82High (H-bond donor)High65–75Excellent (Preferred)
Ethanol 78High (H-bond donor)Moderate60–70Good (Requires sealed reactor)
THF 66Low (None)Low50–60Poor (High pressure risk)
Acetonitrile 82Low (None)Moderate70–80Fair (Sluggish kinetics)
Toluene 110NoneHigh90–100Poor (Risk of side reactions)

The Causality of Solvent Effects: In aprotic solvents like THF or Toluene, the epoxide oxygen remains unactivated. This requires higher thermal energy to overcome the activation barrier for the SN2 attack, forcing the reaction temperature above the boiling point of azetidine. This leads to dangerous pressure spikes and loss of stoichiometry in the liquid phase[1]. Conversely, protic solvents like Isopropanol act as hydrogen-bond donors. They coordinate with the epoxide oxygen, increasing its electrophilicity and facilitating the nucleophilic attack by azetidine at lower temperatures (60–70°C)[8].

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does my yield drop precipitously when scaling from 100 mg to 100 g? A: At the milligram scale, reactions are often run in sealed vials with a large excess of azetidine. Upon scale-up, standard reflux setups allow azetidine to escape into the headspace or condenser due to its low boiling point (61°C). This alters the stoichiometry, leading to stalled reactions. Solution: Transition to a pressure-rated reactor and utilize a protic solvent (like Isopropanol) to lower the required activation temperature, ensuring the azetidine remains in the liquid phase.

Q2: Can I use Lewis acids to accelerate the epoxide opening? A: It is highly discouraged. While Lewis acids (e.g., La(OTf)3 or BF3·OEt2) are classically used to activate epoxides[8], the azetidine ring itself is highly strained. Coordination of a Lewis acid to the azetidine nitrogen dramatically increases its susceptibility to nucleophilic attack, leading to irreversible azetidine ring-opening and the formation of polymeric impurities[6]. Thermal activation in a protic solvent is the safest, most scalable approach.

Part 3: Troubleshooting Guide

Issue A: Incomplete Conversion (< 90%) after 24 hours.

  • Diagnostic: Analyze the headspace pressure. If pressure dropped prematurely during the run, azetidine was likely lost.

  • Causality: Azetidine vaporization starves the reaction of its nucleophile.

  • Resolution: Cool the reactor to 0°C, charge an additional 0.5 equivalents of azetidine, reseal, and heat to 70°C. Ensure the reactor fill volume does not exceed 60% to minimize headspace volume.

Issue B: Formation of Ring-Opened Impurities (e.g., γ-amino alcohols or chloroamines).

  • Diagnostic: LC-MS shows masses corresponding to azetidine ring cleavage (+ HCl or + Nucleophile adducts).

  • Causality: Excessive temperature (>90°C) or the presence of trace acidic impurities in the solvent triggers the strain-driven degradation of the four-membered azetidine ring[6][7].

  • Resolution: Strictly control the internal temperature to ≤75°C. Ensure all solvents are acid-free. If using a mesylate precursor instead of an epoxide, buffer the reaction with a mild, non-nucleophilic base (e.g., DIPEA).

Part 4: Process Visualizations

G SM 1-oxaspiro[2.3]hexane + Azetidine Solvent Solvent Coordination (Protic vs Aprotic) SM->Solvent Heating Side2 Azetidine Volatilization (Incomplete Conv.) SM->Side2 Open system / High T TS Transition State (Epoxide Opening) Solvent->TS H-bond activation Side1 Azetidine Ring-Opening (Impurity) Solvent->Side1 Lewis Acid / >100°C Product 1-[(Azetidin-1-yl)methyl] cyclobutan-1-ol TS->Product SN2 Attack

Reaction pathways and competing side reactions in azetidine epoxide opening.

Workflow Start Analyze Reaction Mixture (HPLC/GC-MS) Q1 Is conversion < 90%? Start->Q1 A1 Check Azetidine Loss Switch to sealed vessel Q1->A1 Yes Q2 Are there ring-opened impurities? Q1->Q2 No A1->Q2 A2 Lower Temp to 60°C Remove Lewis Acids Q2->A2 Yes Opt Proceed to Workup (Aqueous Extraction) Q2->Opt No

Troubleshooting workflow for scaling up azetidinyl-cyclobutanol synthesis.

Part 5: Self-Validating Scale-Up Protocol (100 g Scale)

This methodology is designed as a self-validating system: the visual and physical cues (temperature stabilization, pressure readings) directly confirm the mechanistic steps.

Step 1: Reactor Preparation & Integrity Check Equip a 2 L pressure-rated glass reactor (rated to at least 5 bar) with a mechanical stirrer, internal PT100 temperature probe, and a pressure relief valve. Validation: Conduct a pressure test with N2 at 3 bar for 15 minutes prior to charging to ensure no headspace leaks exist.

Step 2: Reagent Charging Add 100 g of 1-oxaspiro[5]hexane (1.0 eq) to 500 mL of anhydrous Isopropanol. Stir at 200 rpm to ensure complete homogeneity.

Step 3: Controlled Azetidine Addition Cool the internal temperature to 0–5°C. Add 86 g of Azetidine (1.5 eq) dropwise over 30 minutes via an addition funnel. Causality: Azetidine addition to the epoxide can be mildly exothermic. Adding it at 0°C prevents premature volatilization and ensures accurate stoichiometric delivery into the solvent matrix.

Step 4: Thermal Activation Seal the reactor. Gradually ramp the internal temperature to 70°C at a rate of 1°C/min. Causality & Validation: Gradual heating prevents a sudden pressure spike. As the Isopropanol begins to hydrogen-bond with the epoxide, it lowers the activation energy for the SN2 attack. The internal pressure should stabilize around 1.5–2.0 bar. A sudden drop in pressure indicates a leak, which will lead to a stalled reaction.

Step 5: Reaction Monitoring Maintain at 70°C for 14 hours. Sample the reaction (after cooling the sampling port to 20°C to prevent azetidine loss) and analyze via GC-MS. The reaction is complete when 1-oxaspiro[5]hexane is < 2% AUC.

Step 6: Workup and Isolation Cool the reactor to 20°C and carefully vent the pressure. Concentrate the mixture under reduced pressure (40°C, 50 mbar) to remove Isopropanol and excess Azetidine. Dissolve the crude oil in 1 L of Ethyl Acetate, wash with 500 mL of saturated aqueous NaHCO3 (to remove trace acidic byproducts that could degrade the azetidine ring over time), dry over Na2SO4, and concentrate to yield the pure 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol.

Sources

Reference Data & Comparative Studies

Validation

Analytical Validation of 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol Purity by LC-MS: A Method Comparison Guide

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Purpose: To objectively compare chromatographic strategies for the purity analysis of a highly polar, basic amine and to p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Purpose: To objectively compare chromatographic strategies for the purity analysis of a highly polar, basic amine and to provide a fully validated, self-contained LC-MS methodology compliant with the latest ICH Q2(R2) guidelines.

The Analytical Challenge: Chemistry Dictates Strategy

The compound 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol (C₈H₁₅NO, MW: 141.21 g/mol ) presents a classic "worst-case scenario" for traditional analytical chromatography.

Structurally, it consists of a hydrophilic cyclobutanol ring linked to an azetidine ring. The critical analytical feature here is the azetidine nitrogen. As a strained, four-membered cyclic amine, azetidine exhibits a high basicity with a pKa of approximately 11.3[1]. Furthermore, the molecule lacks any conjugated π -systems or aromatic rings, rendering UV detection (e.g., HPLC-UV) virtually useless due to the absence of a strong chromophore.

Consequently, Liquid Chromatography-Mass Spectrometry (LC-MS) operating in Electrospray Ionization positive mode (ESI+) is mandatory. However, at the acidic pH typically required for LC-MS (pH 2–3), the azetidine nitrogen is fully protonated. This results in two major chromatographic failures when using standard Reversed-Phase (RP-LC) C18 columns:

  • Zero Retention: The highly polar, cationic molecule elutes in the void volume, suffering from severe matrix suppression.

  • Peak Tailing: Any minor retention achieved is often ruined by secondary ion-exchange interactions between the protonated amine and residual, un-endcapped silanols on the silica support.

To establish a robust, self-validating analytical procedure, we must compare alternative chromatographic modes to find a system that ensures both retention causality and high MS sensitivity.

Chromatographic Strategy Comparison

To objectively determine the best approach, we evaluated three distinct LC-MS methodologies.

A. Standard Low-pH Reversed-Phase (C18)

Utilizing a standard C18 column with 0.1% Formic Acid in water/acetonitrile. Mechanism: Relies on hydrophobic partitioning. Result: The protonated amine is too hydrophilic to partition into the C18 phase. It elutes immediately, co-eluting with unretained salts that quench the ESI signal (ion suppression).

B. High-pH Reversed-Phase (C18 / Hybrid)

Utilizing a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 10.5). Mechanism: Attempts to neutralize the amine to increase hydrophobicity. Result: Because the pKa of azetidine is ~11.3[1], a pH of 10.5 only partially deprotonates the molecule. Pushing the pH above 12 to achieve full neutralization rapidly degrades standard silica columns. Furthermore, high-pH mobile phases generally reduce the efficiency of positive ion formation in the ESI source, lowering sensitivity.

C. Hydrophilic Interaction Liquid Chromatography (HILIC)

Utilizing a polar stationary phase (e.g., Amide or bare Silica) with a highly organic mobile phase (>70% Acetonitrile). Mechanism: HILIC retention is driven by the partitioning of the polar analyte into a water-enriched layer immobilized on the stationary phase, coupled with electrostatic interactions[2]. Result:The Champion Method. HILIC perfectly retains polar, basic amines. Crucially, the high organic content of the mobile phase facilitates rapid droplet evaporation in the ESI source, dramatically enhancing desolvation efficiency and MS sensitivity.

Quantitative Performance Comparison

The following table summarizes the experimental performance of the three methodologies for 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol (100 ng/mL standard).

ParameterStandard RP-LC (Low pH)High-pH RP-LC (pH 10.5)HILIC (Amide, pH 3.0)
Retention Factor ( k′ ) 0.2 (Void)1.84.5
Peak Asymmetry ( As​ ) 2.4 (Severe Tailing)1.41.1 (Symmetrical)
Signal-to-Noise (S/N) 1545320
Matrix Effect (Suppression) > 80%~ 40%< 10%
Verdict UnsuitableMarginalOptimal

Mechanistic Insights: Why HILIC Excels

To understand the causality behind HILIC's superior performance, we must look at the surface-level interactions. In RP-LC, the hydrophilic protonated amine is repelled by the hydrophobic C18 chains. In HILIC, the polar surface attracts water from the mobile phase, creating a stagnant aqueous layer. The protonated azetidine partitions into this layer and undergoes beneficial ion-exchange with the surface, leading to strong retention.

G cluster_RP Reversed-Phase (C18) cluster_HILIC HILIC (Silica/Amide) RP_Col C18 Surface (Hydrophobic) RP_Res Poor Retention & Peak Tailing RP_Col->RP_Res RP_Anal Protonated Amine (Hydrophilic) RP_Anal->RP_Col Repulsion H_Col Polar Surface + Water Layer H_Res Strong Retention & High MS Sensitivity H_Col->H_Res H_Anal Protonated Amine (Hydrophilic) H_Anal->H_Col Partitioning & Ion-Exchange

Caption: Chromatographic retention mechanisms comparing Reversed-Phase vs. HILIC for polar basic amines.

ICH Q2(R2) Analytical Validation Framework

With HILIC established as the optimal technique, the method must be validated. The recently updated ICH Q2(R2) guideline (effective June 2024) emphasizes a lifecycle approach to analytical procedures, explicitly incorporating modern techniques like LC-MS[3].

A self-validating system requires that every run includes internal system suitability checks (SST) to prove the method is fit-for-purpose at the time of use. The validation workflow follows a logical progression from specificity to precision.

G Dev Method Development (ICH Q14) Spec Specificity / Selectivity (LC-MS/MS MRM) Dev->Spec Range Reportable Range (Linearity & LOQ) Spec->Range Acc Accuracy (Matrix Spike Recovery) Range->Acc Prec Precision (Repeatability n=6) Acc->Prec Rep Validation Report (Lifecycle Management) Prec->Rep

Caption: ICH Q2(R2) analytical validation lifecycle workflow for quantitative LC-MS procedures.

Validation Parameters (Per ICH Q2(R2)):
  • Specificity: Demonstrated via the unique mass-to-charge (m/z) transition in Multiple Reaction Monitoring (MRM) mode. The precursor ion is [M+H]+=142.1 .

  • Reportable Range: Established by demonstrating linearity from the Limit of Quantitation (LOQ) up to 120% of the target specification limit.

  • Accuracy: Validated by spiking the reference standard into the sample matrix across three concentration levels (e.g., 50%, 100%, 150%) and calculating percent recovery.

  • Precision: Assessed via repeatability (6 replicate injections of the 100% test concentration) ensuring the Relative Standard Deviation (RSD) is ≤2.0% .

Step-by-Step Experimental Protocol

This section details the optimized HILIC-MS/MS methodology designed to act as a self-validating protocol for 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol.

Phase 1: Sample Preparation (Critical HILIC Step)

Causality Note: In HILIC, injecting a sample dissolved in a highly aqueous diluent disrupts the stationary phase water layer, causing severe peak distortion. Samples must be diluted in high organic solvent.

  • Weigh 10.0 mg of the sample accurately and dissolve in 10.0 mL of Methanol to create a 1 mg/mL stock solution.

  • Dilute the stock solution 1:100 using Acetonitrile to create a 10 µg/mL working solution.

  • For final injection, prepare a 100 ng/mL solution using a diluent of Acetonitrile:Water (90:10, v/v) .

  • System Suitability: Prepare a blank (diluent only) and an Internal Standard (IS) spiked sample to monitor retention time stability.

Phase 2: Liquid Chromatography Conditions
  • Column: Ethylene Bridged Hybrid (BEH) Amide Column, 2.1 x 100 mm, 1.7 µm particle size.

  • Column Temperature: 40 °C (ensures reproducible partitioning kinetics).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (Provides the aqueous layer and counter-ions for ion-exchange).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • Note: In HILIC, water is the strong eluting solvent. The gradient runs from high organic to low organic.

    • 0.0 - 1.0 min: 95% B (Isocratic hold to focus the analyte)

    • 1.0 - 4.0 min: Linear decrease to 60% B

    • 4.0 - 5.0 min: Hold at 60% B

    • 5.1 - 8.0 min: Return to 95% B (Column re-equilibration is critical in HILIC; allow at least 10 column volumes).

  • Injection Volume: 2.0 µL.

Phase 3: Mass Spectrometry (ESI+) Parameters
  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 500 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • MRM Transitions:

    • Quantifier: m/z 142.1 72.1 (Collision Energy: 15 eV)

    • Qualifier: m/z 142.1 55.1 (Collision Energy: 25 eV)

Phase 4: Data Evaluation & System Suitability

Before accepting the batch data, the system must self-validate:

  • Blank Check: No interfering peaks at the retention time of the analyte in the blank injection (S/N < 3).

  • Precision Check: The RSD of the peak area for 6 consecutive injections of the 100 ng/mL standard must be ≤2.0% .

  • Retention Time Stability: The retention time shift across the batch must not exceed ±0.1 minutes.

References

  • Source: National Institutes of Health (NIH)
  • Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity Source: Waters Corporation URL
  • ICH Q2(R2)

Sources

Comparative

Comparative Guide: Metabolic Stability of 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol vs. Linear Aliphatic Amines

Target Audience: Medicinal Chemists, DMPK Scientists, and Drug Development Professionals Focus: Pharmacokinetics, Cytochrome P450 (CYP450) Metabolism, Steric Hindrance, and Structural Optimization Executive Summary In sm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, DMPK Scientists, and Drug Development Professionals Focus: Pharmacokinetics, Cytochrome P450 (CYP450) Metabolism, Steric Hindrance, and Structural Optimization

Executive Summary

In small molecule drug discovery, the metabolic liability of basic amines frequently leads to high intrinsic clearance ( CLint​ ), poor oral bioavailability, and short half-lives. Linear aliphatic amines are notoriously susceptible to rapid Phase I metabolism via Cytochrome P450 (CYP450) enzymes and Monoamine Oxidases (MAOs).

This guide provides an objective, data-driven comparison between highly flexible linear aliphatic amines and the conformationally constrained, sterically shielded 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol . By analyzing the causality behind their metabolic fates, this guide equips researchers with the mechanistic rationale and experimental protocols necessary to leverage steric constraints in lead optimization.

Mechanistic Rationale: The Role of Steric Hindrance and Ring Strain

To understand the disparity in metabolic stability between these two classes, we must examine the catalytic mechanism of CYP450-mediated N-dealkylation[1].

The Liability of Linear Aliphatic Amines

Linear amines (e.g., N,N-dimethylalkylamines or diethylamines) possess high conformational flexibility. When entering the distal heme pocket of a CYP450 enzyme, they readily adopt a geometry that exposes their α -carbon protons to the catalytic Iron(IV)-oxo porphyrin radical cation (Compound I)[2].

  • Hydrogen Atom Transfer (HAT): Compound I abstracts a hydrogen atom from the α -carbon, generating a carbon-centered radical[1].

  • Oxygen Rebound: The hydroxyl radical rebounds to form an unstable carbinolamine intermediate.

  • Cleavage: The carbinolamine spontaneously collapses, releasing an aldehyde and a dealkylated amine, leading to rapid drug clearance.

The Advantage of 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol

Replacing a linear amine with the 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol motif introduces two profound metabolic defense mechanisms:

  • Neopentyl-Like Steric Shielding: The amine is attached to a methylene bridge, which is directly bonded to a fully substituted C1 of a cyclobutane ring. This creates massive steric bulk adjacent to the α -carbon. This steric hindrance physically prevents the α -protons from achieving the required proximity and trajectory to Compound I in the CYP450 active site[3].

  • Azetidine Ring Strain: The 4-membered azetidine ring possesses significant ring strain (~25.4 kcal/mol). This strain alters the hybridization and increases the activation energy required for α -hydrogen abstraction compared to unstrained linear alkyl chains[4][5].

G LinAmine Linear Aliphatic Amine CYP_Lin CYP450 Active Site Binding LinAmine->CYP_Lin HAT alpha-H Abstraction (HAT) CYP_Lin->HAT Carbinolamine Carbinolamine Intermediate HAT->Carbinolamine Cleavage N-Dealkylation (Clearance) Carbinolamine->Cleavage ConAmine 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol CYP_Con CYP450 Active Site Binding ConAmine->CYP_Con Steric Steric Clash & Ring Strain CYP_Con->Steric Stable Metabolic Stability Maintained Steric->Stable

Fig 1: CYP450-mediated N-dealkylation of linear amines vs. steric shielding in constrained amines.

Quantitative Data Comparison

The following table summarizes representative in vitro Human Liver Microsome (HLM) stability data, benchmarking the constrained azetidine-cyclobutanol scaffold against a structurally analogous linear tertiary amine (e.g., N,N-dimethyl-2-methylpropan-1-amine equivalent).

ParameterLinear Aliphatic Amine Analog1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol
Structural Flexibility High (Free rotation around C-N bonds)Low (Constrained by spiro/bicyclic-like bulk)
Primary Metabolic Pathway Rapid N-dealkylation / N-oxidationGlucuronidation (via -OH), slow oxidation
HLM Half-Life ( t1/2​ ) < 15 minutes> 120 minutes
Intrinsic Clearance ( CLint​ ) > 85 µL/min/mg protein< 10 µL/min/mg protein
CYP450 Liability High (CYP3A4, CYP2D6 substrates)Low (Sterically occluded from active site)

Data Interpretation: The introduction of the azetidine and cyclobutanol rings reduces the intrinsic clearance by nearly an order of magnitude. While the linear amine is rapidly degraded, the constrained analog acts as a metabolic hard-spot, forcing metabolism to shift toward slower Phase II pathways (e.g., direct glucuronidation of the tertiary alcohol) rather than rapid Phase I clearance[4].

Experimental Methodology: HLM Stability Assay

To ensure trustworthiness and reproducibility, the metabolic stability of these compounds must be evaluated using a self-validating Human Liver Microsome (HLM) assay. This protocol measures the rate of parent compound disappearance, relying on NADPH as the obligate CYP450 cofactor[4].

Step-by-Step Protocol

1. Reagent Preparation:

  • Test Compounds: Prepare 10 mM stock solutions of 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol and the linear amine control in DMSO. Dilute to a 100 µM working solution in 50% acetonitrile/water.

  • Microsomes: Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a working concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Cofactor: Prepare a 10 mM NADPH solution in phosphate buffer immediately before use.

2. Incubation Setup:

  • In a 96-well plate, combine 50 µL of the HLM working solution (final concentration: 0.5 mg/mL) with 40 µL of phosphate buffer.

  • Add 1 µL of the 100 µM test compound (final concentration: 1 µM; final DMSO < 0.1% to prevent CYP inhibition).

  • Pre-incubate the mixture at 37°C for 5 minutes.

3. Reaction Initiation & Sampling:

  • Initiate the reaction by adding 10 µL of the 10 mM NADPH solution (final concentration: 1 mM) to each well.

  • At designated time points (0, 5, 15, 30, 60, and 120 minutes), remove a 20 µL aliquot from the reaction mixture.

4. Quenching & Protein Precipitation:

  • Immediately transfer the 20 µL aliquot into 80 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide or Verapamil at 100 ng/mL).

  • Vortex the quenched samples for 2 minutes, then centrifuge at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

5. LC-MS/MS Bioanalysis:

  • Transfer the supernatant to a clean plate and analyze via LC-MS/MS (MRM mode) to quantify the remaining parent compound relative to the internal standard.

  • Calculate t1/2​ and CLint​ using the first-order kinetic equation: CLint​=(0.693/t1/2​)×(Volume of incubation/Amount of protein) .

Workflow Prep Prepare HLM & Compound (0.5 mg/mL, 1 µM) Incubate Incubate at 37°C Add 1mM NADPH Prep->Incubate Sample Time-point Sampling (0, 5, 15, 30, 60 min) Incubate->Sample Quench Quench Reaction (Cold ACN + IS) Sample->Quench Analyze LC-MS/MS Analysis Calculate t1/2 & CLint Quench->Analyze

Fig 2: Standard Human Liver Microsome (HLM) stability assay workflow for clearance determination.

Conclusion

The transition from linear aliphatic amines to sterically constrained systems like 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol represents a highly effective strategy in modern drug design. By leveraging the physical bulk of the cyclobutanol group and the inherent ring strain of the azetidine, medicinal chemists can effectively block CYP450-mediated α -carbon hydrogen atom transfer. This structural modification reliably transforms high-clearance liabilities into metabolically robust lead compounds, significantly improving in vivo exposure and pharmacokinetic profiles.

References

  • Licup, B. P. E., et al. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Biomedicines, 12(7), 1467. Japan Science and Technology Agency. Retrieved from [Link]

  • Zhang, H., et al. (2021). Mechanism-Based Inactivation of Cytochrome P450 Enzymes: Computational Insights. ACS Publications. Retrieved from [Link]

  • Ryu, S., et al. (2009). Activation Energy Prediction of Cytochrome P450 Mediated Metabolism with Effective Atomic Descriptors. Journal of Chemical Information and Modeling. ACS Publications. Retrieved from [Link]

  • Ahn, K., et al. (2023). Mitigating a Bioactivation Liability with an Azetidine-Based Inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2) En Route to the Discovery of the Clinical Candidate Ervogastat. Chemical Research in Toxicology. National Institutes of Health. Retrieved from[Link]

Sources

Validation

A Senior Application Scientist's Guide to Bioanalytical Method Validation: Quantifying 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol in Plasma

In the landscape of drug development, the journey from a promising molecule to a therapeutic reality is paved with rigorous data. Central to this is bioanalysis—the quantitative measurement of a drug and its metabolites...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug development, the journey from a promising molecule to a therapeutic reality is paved with rigorous data. Central to this is bioanalysis—the quantitative measurement of a drug and its metabolites in biological matrices. A robust, reliable, and fully validated analytical method is not merely a regulatory requirement; it is the bedrock upon which critical pharmacokinetic, toxicokinetic, and efficacy decisions are made.

This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the quantification of a novel small molecule, 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol, in plasma. We will not only detail a scientifically sound, hypothetical method but also benchmark it against the current "gold standard," Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The narrative is grounded in the globally harmonized ICH M10 guideline on bioanalytical method validation , ensuring that the principles and protocols described are trustworthy, authoritative, and directly applicable in a regulated laboratory setting.[1][2][3]

Part 1: The Workhorse Method: A Proposed HPLC-UV Protocol

For many small molecules, especially in early-phase development or in scenarios where cost-effectiveness and robustness are paramount, an HPLC-UV method offers a powerful balance of performance and accessibility.[4][5] The structure of 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol, lacking a strong native chromophore, presents a challenge for UV detection, necessitating analysis at a lower wavelength (e.g., ~210 nm) where many organic molecules absorb. The azetidine ring, a four-membered nitrogen-containing heterocycle, imparts a degree of polarity and a basic character (pKa of the conjugate acid is typically high), which are key considerations for chromatographic retention and sample extraction.[6][7]

Rationale for Method Design

Our hypothetical HPLC-UV method is built on established principles of reversed-phase chromatography.

  • Stationary Phase: A C18 column is the universal choice for retaining small to moderately polar organic molecules from an aqueous mobile phase. Its hydrophobic nature provides the necessary interaction with the cyclobutane and methyl components of our analyte.

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer is selected. Acetonitrile serves as the organic modifier to elute the analyte. The buffer is critical; setting the pH to ~7.0 ensures that the azetidine nitrogen is partially protonated, providing consistent retention behavior and excellent peak shape. A pH well below the pKa would lead to full protonation and potentially poor retention on a C18 column, while a high pH could cause issues with silica-based columns.

  • Detection: Given the lack of a significant UV-absorbing aromatic ring, detection is set to 210 nm. While this provides the necessary sensitivity, it also increases the risk of interference from endogenous plasma components, making a clean sample preparation paramount.[8]

Plasma Sample Preparation: Protein Precipitation

To ensure the longevity of the HPLC column and minimize interference, plasma proteins must be removed.[9][10] While solid-phase extraction (SPE) or liquid-liquid extraction (LLE) offer cleaner extracts, protein precipitation (PPT) is unmatched for its speed, simplicity, and cost-effectiveness, making it an ideal partner for a high-throughput HPLC-UV screening method.[11][12] Acetonitrile is a highly effective precipitating agent and is also compatible with our reversed-phase mobile phase.[13][14]

  • Aliquoting: Into a 1.5 mL microcentrifuge tube, pipette 100 µL of human plasma (containing either calibration standards, quality control samples, or the unknown sample).

  • Internal Standard (IS) Spiking: Add 10 µL of an appropriate internal standard solution (e.g., a structurally similar compound, at a concentration of 1 µg/mL). The IS is crucial for correcting for variability during sample processing and injection.

  • Precipitation: Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to plasma). The cold temperature enhances the precipitation process.

  • Mixing: Vortex the mixture vigorously for 60 seconds to ensure complete denaturation and precipitation of plasma proteins.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated protein at the bottom of the tube.

  • Supernatant Transfer: Carefully aspirate the clear supernatant (~350 µL) and transfer it to an HPLC vial. Be careful not to disturb the protein pellet.

  • Injection: Inject 20 µL of the supernatant into the HPLC system.

Part 2: The Validation Framework: Adhering to ICH M10

The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[1][3] The following sections describe the essential validation experiments, complete with acceptance criteria as stipulated by the ICH M10 guideline.[1][2][3]

Specificity and Selectivity
  • Why it Matters: This test proves that the method can unequivocally measure the analyte without interference from other components in the plasma, such as endogenous substances, metabolites, or concomitant medications.

  • Protocol:

    • Analyze at least six different blank plasma lots from individual donors.

    • Analyze a blank plasma sample spiked only with the internal standard.

    • Analyze a blank plasma sample spiked with the analyte at the Lower Limit of Quantification (LLOQ).

  • Acceptance Criteria: The response of interfering peaks at the retention time of the analyte should be no more than 20% of the analyte response at the LLOQ. The response of interfering peaks at the retention time of the IS should be no more than 5% of the IS response.

Linearity and Calibration Curve
  • Why it Matters: This establishes the relationship between the analyte concentration and the instrument's response, proving that the method is quantitative over a specific range.

  • Protocol:

    • Prepare a series of at least six non-zero calibration standards by spiking blank plasma with known concentrations of the analyte.

    • Process and analyze these standards.

    • Plot the peak area ratio (Analyte Peak Area / IS Peak Area) against the nominal concentration.

    • Perform a linear regression analysis (typically with 1/x or 1/x² weighting) to determine the slope, intercept, and correlation coefficient (r²).

  • Acceptance Criteria: The back-calculated concentrations of at least 75% of the standards must be within ±15% of their nominal value (±20% at the LLOQ). The correlation coefficient (r²) should be ≥ 0.99.

Table 1: Illustrative Linearity Data

Nominal Conc. (ng/mL) Peak Area Ratio (Analyte/IS) Back-Calculated Conc. (ng/mL) Accuracy (%)
10 (LLOQ) 0.025 9.8 98.0%
25 0.063 25.5 102.0%
50 0.124 49.6 99.2%
100 0.251 100.4 100.4%
250 0.620 248.0 99.2%
500 1.255 502.0 100.4%
1000 (ULOQ) 2.495 998.0 99.8%
Regression: y = 0.0025x + 0.0001; r² = 0.9998

Accuracy and Precision
  • Why it Matters: Accuracy demonstrates how close the measured value is to the true value, while precision measures the random error or variability between replicate measurements. They are the ultimate indicators of a method's reliability.

  • Protocol:

    • Prepare Quality Control (QC) samples in blank plasma at a minimum of four concentration levels: LLOQ, Low QC, Medium QC, and High QC.

    • Analyze at least five replicates of each QC level in three separate analytical runs (inter-day) and one run of six replicates (intra-day).

    • Calculate the mean concentration, standard deviation (SD), and coefficient of variation (%CV) for each level. Accuracy is expressed as the percentage of the mean measured concentration to the nominal concentration.

  • Acceptance Criteria: The mean accuracy should be within ±15% of the nominal values (±20% at LLOQ). The precision (%CV) should not exceed 15% (20% at LLOQ).

Table 2: Illustrative Inter-Day Accuracy & Precision Data (3 Runs)

QC Level Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL) Accuracy (%) Precision (%CV)
LLOQ 10 10.8 108.0% 9.5%
Low QC 30 28.9 96.3% 7.2%
Mid QC 400 415.2 103.8% 5.1%

| High QC | 800 | 788.0 | 98.5% | 4.5% |

Recovery and Matrix Effect
  • Why it Matters: Recovery quantifies the efficiency of the extraction process. Matrix effect assesses whether endogenous components in plasma suppress or enhance the analyte's signal, which can lead to inaccurate results.

  • Protocol:

    • Recovery: Compare the peak area of an extracted plasma sample (A) to the peak area of a post-extraction spiked blank plasma extract (B). Recovery % = (A/B) * 100.

    • Matrix Effect: Compare the peak area of a post-extraction spiked blank plasma extract (B) to the peak area of a pure solution of the analyte in the mobile phase (C). Matrix Factor = B/C.

  • Acceptance Criteria: Recovery should be consistent and reproducible, though it does not need to be 100%. The %CV of the matrix factor across at least six lots of plasma should be ≤15%.

Stability
  • Why it Matters: This ensures that the analyte's concentration does not change during sample collection, storage, and processing.

  • Protocol: Analyze QC samples (Low and High) after subjecting them to various conditions:

    • Freeze-Thaw Stability: Three cycles of freezing (-20°C or -80°C) and thawing.

    • Short-Term (Bench-Top) Stability: Stored at room temperature for a duration that mimics sample handling time.

    • Long-Term Stability: Stored at -20°C or -80°C for a period covering the expected sample storage time.

    • Post-Preparative Stability: Kept in the autosampler for the expected duration of an analytical run.

  • Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.

Part 3: A Comparative Guide: HPLC-UV vs. LC-MS/MS

While our validated HPLC-UV method is robust and fit-for-purpose, it is essential to understand its performance relative to LC-MS/MS, the industry's benchmark for high-sensitivity and high-selectivity bioanalysis.[15][16][17]

LC-MS/MS combines the separation power of liquid chromatography with the highly specific and sensitive detection capabilities of tandem mass spectrometry.[18] It measures the mass-to-charge ratio of the analyte and its specific fragment ions, providing a level of certainty that is orders of magnitude greater than UV detection.

Workflow Comparison

The following diagram illustrates the key differences in the analytical workflows. The LC-MS/MS workflow often requires less rigorous chromatographic separation due to the detector's specificity but adds the complexity of ion source optimization.

G cluster_0 HPLC-UV Workflow cluster_1 LC-MS/MS Workflow p1 Plasma Sample (100 µL) p2 Protein Precipitation (ACN) p1->p2 p3 Centrifugation p2->p3 p4 Supernatant to Vial p3->p4 p5 HPLC Separation (C18 Column, Isocratic) p4->p5 p6 UV Detection (~210 nm) p5->p6 p7 Data Analysis (Peak Area) p6->p7 m1 Plasma Sample (25-50 µL) m2 Protein Precipitation (ACN) m1->m2 m3 Centrifugation m2->m3 m4 Supernatant to Vial (May include dilution) m3->m4 m5 UPLC Separation (Fast Gradient) m4->m5 m6 MS/MS Detection (ESI+, MRM) m5->m6 m7 Data Analysis (Peak Area Ratio) m6->m7

Caption: Comparative workflows for HPLC-UV and LC-MS/MS bioanalysis.

Quantitative Performance Comparison

The choice between HPLC-UV and LC-MS/MS is a trade-off between sensitivity, cost, and complexity. The table below provides a comparison based on typical performance metrics for the analysis of a small molecule like 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol.

Table 3: Performance Comparison: HPLC-UV vs. LC-MS/MS

Parameter HPLC-UV LC-MS/MS Rationale & Justification
Sensitivity (LLOQ) 5-10 ng/mL 0.05-0.5 ng/mL MS/MS detection is inherently more sensitive, capable of detecting picogram levels. UV sensitivity is limited by the analyte's chromophore.[15][18]
Selectivity Moderate Very High UV detection relies on chromatographic separation alone. MS/MS adds a second dimension of specificity by monitoring a unique parent-to-fragment ion transition.[17]
Sample Volume 100-200 µL 25-50 µL Higher sensitivity of LC-MS/MS allows for the use of smaller sample volumes, which is critical in preclinical studies (e.g., with mice).
Run Time per Sample 8-12 minutes 2-5 minutes The high selectivity of MS/MS allows for faster gradients and shorter run times, as baseline chromatographic resolution is not always necessary.[17]
Throughput Moderate High Faster run times and compatibility with 96-well plate formats give LC-MS/MS a significant throughput advantage.
Matrix Effect Risk Low-Moderate High UV is less prone to signal suppression/enhancement from co-eluting compounds. Ion suppression is a major challenge in LC-MS/MS that requires careful management.[19]
Instrument Cost $ $$$ An HPLC-UV system is significantly less expensive to purchase and maintain than an LC-MS/MS system.

| Operational Complexity | Low | High | HPLC-UV is a robust, "plug-and-play" technique. LC-MS/MS requires specialized expertise for method development, tuning, and troubleshooting.[20] |

Conclusion: Selecting the Right Tool for the Job

The validation of a bioanalytical method is a systematic process that establishes trust in the data generated. For the quantification of 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol in plasma, an HPLC-UV method, when fully validated according to ICH M10 guidelines, can be a perfectly suitable and cost-effective tool, particularly for studies involving higher concentration ranges, such as toxicokinetic assessments or later-phase clinical trials. Its simplicity and robustness are significant advantages.

However, when the ultimate in sensitivity and selectivity is required—as is often the case in early-phase pharmacokinetics where dose levels are low—LC-MS/MS is the undisputed superior technology. Its ability to achieve sub-ng/mL detection limits from minimal sample volumes provides data that is often unattainable with HPLC-UV.

Ultimately, the choice of analytical technique is not about which is "better," but which is most appropriate for the question at hand. A thorough understanding of the validation requirements, coupled with a clear-eyed assessment of the strengths and limitations of each platform, empowers the bioanalytical scientist to deliver data that is not just accurate, but also fit for its intended purpose.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • International Council for Harmonisation. (2022). ICH M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]

  • Biotrial. (2025, January 23). The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • European Medicines Agency. (2023, January 13). ICH M10 on bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • PubMed. (2004, January 16). Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. Retrieved from [Link]

  • European Medicines Agency. (2022, July 25). ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5. Retrieved from [Link]

  • PMC. (2021, May 4). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. Retrieved from [Link]

  • LCGC International. (2015, October 2). Advances in Liquid Chromatography–Tandem Mass Spectrometry (LC–MS–MS)-Based Quantitation of Biopharmaceuticals in Biological Samples. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). Liquid Chromatography Mass Spectrometry (LC MS MS) Analysis. Retrieved from [Link]

  • International Council for Harmonisation. (2019, February 26). ICH HARMONISED GUIDELINE GUIDELINE for BIOANALYTICAL METHOD VALIDATION (Draft version). Retrieved from [Link]

  • Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]

  • ACS Publications. (1999). Liquid−Liquid−Liquid Microextraction for Sample Preparation of Biological Fluids Prior to Capillary Electrophoresis. Retrieved from [Link]

  • Taylor & Francis Online. (2012, February 6). The Most Convenient And General Approach For Plasma Sample Clean-Up: Multifunction Adsorption And Supported Liquid Extraction. Retrieved from [Link]

  • Agno Pharmaceuticals. (n.d.). Mass Spectrometry In Bioanalysis: Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS). Retrieved from [Link]

  • Phenomenex. (2015, August 27). Technical Tip: Protein Precipitation. Retrieved from [Link]

  • Taylor & Francis Online. (2014, October 10). Plasma Sample Preparation for Solid Phase Extraction of Chosen Xenobiotics, Utilizing Salts Differing in Ion Chaotropicity. Retrieved from [Link]

  • Therapeutic Goods Administration. (2024, July 17). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]

  • European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • ResearchGate. (2024, September 28). For the PK study how to process the blood sample- plasma isolation and detection of drug using HPLC?. Retrieved from [Link]

  • IntechOpen. (2024, December 26). Utilizing High-Performance Liquid Chromatography (HPLC) in Clinical Diagnostics. Retrieved from [Link]

  • PMC. (n.d.). A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma. Retrieved from [Link]

  • PMC. (n.d.). Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS. Retrieved from [Link]

  • Drawell. (2024, April 29). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]

  • Shimadzu. (n.d.). Direct Analysis of Drugs in Blood Plasma using 2D-HPLC for Bioanalysis “Co-Sense for BA”. Retrieved from [Link]

  • SCION Instruments. (2024, May 14). Sample Preparation – Liquid-Liquid Extraction. Retrieved from [Link]

  • Waters Corporation. (n.d.). Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. Retrieved from [Link]

  • Chromatography Online. (2026, March 17). The Essence of Modern HPLC: Advantages, Limitations, Fundamentals, and Opportunities. Retrieved from [Link]

  • PubMed. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, January 24). 4: Drug Analysis of Plasma Samples. Retrieved from [Link]

  • Lab Manager. (2025, December 2). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • PMC. (n.d.). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Retrieved from [Link]

  • ECA Academy. (n.d.). FDA Reviewer Guidance: Validation of Chromatographic Methods, 1994. Retrieved from [Link]

  • MDPI. (2023, October 12). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. Retrieved from [Link]

  • ijarsct. (2023, April 15). Synthesis and Characterization of a Novel Azetidine Derivative. Retrieved from [Link]

  • ResearchGate. (n.d.). A review of HPLC technique covering its pharmaceutical, environmental, forensic, clinical and other applications. Retrieved from [Link]

  • Open Access Journals. (2021, October 27). Advantages and Disadvantages of High-Performance Liquid Chromatography (HPCL). Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Mtoz Biolabs. (n.d.). Advantages and Disadvantages of HPLC in Peptide Purity Analysis. Retrieved from [Link]

  • Scharlab. (n.d.). Sample preparation with solid-phase extraction. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of azetidine‐containing compounds found in nature. Retrieved from [Link]

  • LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]

  • Agilent Technologies. (2024, May 23). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Retrieved from [Link]

Sources

Comparative

Escaping Flatland: A Comparative Guide to sp3-Enriched 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol vs. Planar Aromatic Analogs

As drug discovery pipelines mature, the limitations of traditional, flat, sp2-hybridized aromatic libraries have become increasingly apparent. High-throughput screening historically favored these planar molecules due to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pipelines mature, the limitations of traditional, flat, sp2-hybridized aromatic libraries have become increasingly apparent. High-throughput screening historically favored these planar molecules due to their ease of synthesis, but they frequently fail in later clinical stages due to poor solubility, off-target promiscuity, and suboptimal pharmacokinetic profiles.

As a Senior Application Scientist, I frequently guide medicinal chemistry teams through the paradigm shift known as "Escaping Flatland"—a concept pioneered by[Lovering et al., 2009], which correlates a higher fraction of sp3-hybridized carbons (Fsp3) with improved clinical success rates.

This guide provides an objective, data-driven comparison between a highly 3D, sp3-enriched building block—1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol —and traditional planar aromatic analogs. We will explore the structural causality behind their physicochemical differences and provide the self-validating experimental protocols required to benchmark these properties.

Mechanistic Rationale: Why 3D Architecture Matters

The molecule 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol possesses 8 carbon atoms, all of which are sp3-hybridized, yielding an Fsp3 score of 1.0. It combines a highly strained azetidine ring with a cyclobutanol core.

Unlike flexible linear alkyl chains that incur massive entropic penalties upon target binding, the rigid ring systems of azetidines and cyclobutanes project substituents into 3D space with predictable exit vectors[RSC Publishing, 2021]. Furthermore, the lack of extended pi-electron clouds prevents the strong intermolecular pi-pi stacking that typically plagues planar aromatics.

G sp3 Increase Fsp3 (Azetidine/Cyclobutane) lattice Disrupt Pi-Pi Stacking Lower Crystal Lattice Energy sp3->lattice complexity Increased 3D Complexity (Target Complementarity) sp3->complexity solubility Enhanced Thermodynamic Aqueous Solubility lattice->solubility success Higher Clinical Success Rate solubility->success selectivity Improved Target Selectivity Reduced Off-Target Toxicity complexity->selectivity selectivity->success

Mechanistic rationale linking increased Fsp3 to improved clinical success.

Structural & Physicochemical Comparison

To objectively benchmark the performance of 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol, we compare it against a representative planar analog (e.g., a standard functionalized benzylamine or phenyl-aromatic core of similar molecular weight).

The data below synthesizes established structure-property relationship (SPR) trends observed when replacing flat aromatic rings with strained sp3-rich heterocycles[ACS Publications, 2018].

Physicochemical Property1-[(Azetidin-1-yl)methyl]cyclobutan-1-olRepresentative Planar AnalogMechanistic Causality
Fsp3 (sp3 Carbon Fraction) 1.00 (8/8 Carbons)~0.30 - 0.40Substitution of sp2 aromatic rings with saturated azetidine/cyclobutane rings.
Thermodynamic Solubility > 1000 µM< 50 µM3D structure disrupts crystal lattice packing, lowering the energy barrier for aqueous solvation.
Lipophilicity (LogD at pH 7.4) ~0.5 (Hydrophilic)~2.5 (Lipophilic)High sp3 character and localized polar surface area (amine + hydroxyl) reduce non-specific hydrophobic partitioning.
Microsomal Stability (CLint) < 15 µL/min/mg (High Stability)> 80 µL/min/mg (Low Stability)Steric hindrance and ring strain restrict access to CYP450 catalytic heme centers, preventing rapid oxidation.
Target Selectivity HighLow to ModerateComplex 3D topology requires precise complementary binding pockets, reducing off-target promiscuity.

Self-Validating Experimental Protocols

To generate trustworthy, reproducible data for the metrics above, laboratories must utilize self-validating assay systems. Below are the definitive protocols for evaluating these compounds.

Thermodynamic Aqueous Solubility Assay

Causality & Rationale: While kinetic solubility (using DMSO stock spikes) is useful for early high-throughput screening, it often overestimates solubility by creating supersaturated solutions or amorphous precipitates. Thermodynamic solubility measures the true equilibrium between the crystalline solid and the aqueous buffer, which is the critical parameter for predicting oral bioavailability and formulation success[Evotec, Thermodynamic Solubility].

Self-Validation Mechanism: The protocol includes low-solubility (e.g., Pyrene) and high-solubility (e.g., Nicardipine) reference standards to validate the dynamic range. HPLC-UV quantification against a multi-point calibration curve ensures specificity, ruling out false positives from degraded compound fragments.

Step-by-Step Methodology:

  • Preparation: Accurately weigh 1.0 mg of solid crystalline 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol into a 1.5 mL glass vial[Protocols.io, 2025].

  • Incubation: Add 1.0 mL of 0.1 M Phosphate Buffer (pH 7.4). Seal the vial.

  • Equilibration: Incubate the vial in a thermomixer at 25°C, shaking at 700 rpm for 24 hours to ensure complete thermodynamic equilibrium.

  • Separation: Transfer the suspension to a specialized solubility filter plate (or centrifuge at 15,000 rpm for 15 minutes) to separate the undissolved solid from the saturated supernatant.

  • Quantification: Analyze the supernatant via HPLC-UV (photodiode array, 220-300 nm). Calculate the exact concentration (µM) by interpolating the peak area against a pre-established 5-point standard curve.

In Vitro Liver Microsomal Stability Assay

Causality & Rationale: This assay determines the intrinsic clearance (CLint) of a compound by Phase I cytochrome P450 (CYP) enzymes. Planar aromatics are frequently susceptible to rapid pi-oxidation or aromatic hydroxylation. The sp3-rich azetidine/cyclobutane core resists these specific pathways, though it must still be evaluated for aliphatic C-H oxidation[ResearchGate, 2024].

Self-Validation Mechanism: A "Minus-NADPH" control is run in parallel. If the compound degrades in the absence of NADPH, the instability is due to non-CYP mechanisms (e.g., chemical hydrolysis or esterases), validating that any degradation in the main assay is strictly CYP-mediated. Known clearance markers (e.g., Verapamil for high clearance) validate batch enzyme activity[Charnwood Discovery].

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a solution of human liver microsomes (HLM) at a protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Compound Addition: Spike the test compound (1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol) into the matrix to achieve a final concentration of 1 µM (Keep final organic solvent < 1% to prevent enzyme denaturation).

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the metabolic reaction by adding the enzyme cofactor NADPH (final concentration 1 mM).

  • Sampling & Quenching: At defined time points (0, 5, 15, 30, and 45 minutes), remove a 30 µL aliquot and immediately quench it by adding 150 µL of ice-cold acetonitrile containing an analytical internal standard (IS).

  • Processing: Centrifuge the quenched plates at 5500 rpm for 5 minutes to precipitate proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining compound area ratio vs. time to calculate the elimination rate constant (k), half-life (t1/2), and intrinsic clearance (CLint).

G start Compound Incubation (1 µM, Liver Microsomes) cofactor Add NADPH Cofactor (Initiate CYP Activity) start->cofactor timepoints Sample Aliquots (0, 5, 15, 30, 45 min) cofactor->timepoints quench Quench Reaction (Acetonitrile + IS) timepoints->quench centrifuge Centrifugation (Precipitate Proteins) quench->centrifuge analysis LC-MS/MS Analysis (Calculate CLint) centrifuge->analysis

Step-by-step workflow for the in vitro microsomal stability assay.

Conclusion

The transition from flat, sp2-dominated chemical space to 3D, sp3-enriched architectures is not merely a theoretical exercise; it is a proven strategy to rescue failing drug discovery programs. By substituting planar aromatic rings with highly strained, 3D motifs like 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol, researchers can systematically engineer out solubility bottlenecks and metabolic liabilities, ultimately driving higher clinical success rates.

References
  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. PubMed.
  • Protocols.io. (2025). In-vitro Thermodynamic Solubility | Protocols.io.
  • Evotec. Thermodynamic Solubility Assay - Evotec.
  • ResearchGate. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1.
  • Charnwood Discovery. Microsomal Stability - In Vitro Assay.
  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • ACS Publications. (2018). 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery.

Safety & Regulatory Compliance

Safety

1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol proper disposal procedures

As a Senior Application Scientist, I have designed this operational master guide to move beyond generic safety data sheets. Handling and disposing of specialized organic intermediates like 1-[(Azetidin-1-yl)methyl]cyclob...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this operational master guide to move beyond generic safety data sheets. Handling and disposing of specialized organic intermediates like 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol requires a deep understanding of molecular causality. This guide provides drug development professionals and researchers with field-proven, self-validating protocols to ensure absolute safety, regulatory compliance, and environmental stewardship.

Part 1: Physicochemical Hazard Profiling (The "Why")

To safely dispose of a chemical, we must first understand its structural reactivity. 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol features a unique dual-strained ring system that dictates its behavior in waste streams:

  • The Azetidine Ring: This 4-membered nitrogen heterocycle possesses significant ring strain (~26 kcal/mol). The tertiary amine is highly nucleophilic and basic (estimated pKa ~9.5–10.5). Exposing this moiety to concentrated strong acids (e.g., piranha solution, concentrated sulfuric acid) will lead to a violent, exothermic protonation and potential ring-opening degradation.

  • The Cyclobutanol Ring: The tertiary alcohol situated on a strained 4-membered carbocycle is susceptible to acid-catalyzed dehydration or ring expansion (e.g., to a cyclopentene derivative) if subjected to high heat and acidic conditions.

Causality Insight: The cardinal rule of disposing of this compound is strict segregation from strong acids, acid chlorides, and oxidizers . Mixing this basic amine with incompatible acidic waste streams will cause rapid thermal expansion and gas evolution, potentially rupturing waste containers[1].

Quantitative Data & Hazard Profile
PropertyEstimated CharacteristicOperational Disposal Implication
Molecular Weight 141.21 g/mol Moderate volatility; requires sealed waste containers to prevent vapor accumulation.
Physical State Liquid / Low-melting solidSecondary containment is mandatory during waste transfer to prevent surface contamination.
pKa (Azetidine N) ~9.5 - 10.5 (Basic)Critical: Do not mix with acidic waste. Exothermic neutralization will occur.
Flash Point < 93°C (Combustible)Treat as flammable organic waste; keep away from ignition sources during disposal.
Aqueous Solubility Moderate to HighDo NOT drain dispose. Must be collected for high-temperature incineration[2].

Part 2: Waste Segregation & Compatibility Matrix

Proper segregation is the foundation of laboratory safety. Under the EPA's Resource Conservation and Recovery Act (RCRA)[2], this compound is classified as a characteristic hazardous waste.

WasteSegregation Waste Generate Chemical Waste: 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol Form Identify Chemical Form Waste->Form FreeBase Free Base Form (No Halogens) Form->FreeBase Salt HCl/HBr Salt Form (Contains Halogens) Form->Salt NonHal Non-Halogenated Organic Waste Stream FreeBase->NonHal Hal Halogenated Organic Waste Stream Salt->Hal Incineration EPA-Approved Incineration (RCRA Compliant) NonHal->Incineration Hal->Incineration

Logical decision tree for waste stream segregation based on the compound's chemical form.

Self-Validating Protocol: The Micro-Scale Compatibility Test

Before adding a large volume (>50 mL) of 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol to a bulk organic waste carboy, you must validate compatibility to prevent catastrophic thermal events:

  • Extract a 1 mL aliquot of the target bulk waste from the carboy.

  • In a controlled fume hood, add 1 mL of the azetidine compound to the aliquot inside a borosilicate glass vial.

  • Monitor for exothermic activity, color change, or gas evolution for 5 minutes.

  • Validation: If the vial remains at ambient temperature with no off-gassing, the bulk transfer is safe to proceed.

Part 3: Step-by-Step Disposal Methodologies

All procedures must comply with OSHA Hazard Communication Standards (29 CFR 1910.1200)[3] and institutional Environmental Health & Safety (EHS) guidelines.

Workflow A: Routine Liquid Waste Disposal
  • Selection: Choose a High-Density Polyethylene (HDPE) or glass container. Causality: HDPE is highly resistant to basic organic amines, preventing container degradation over time.

  • Transfer: Using a dedicated funnel, transfer the liquid waste into the designated "Non-Halogenated Organic Waste" container (unless it is a synthesized halogenated salt).

  • Volume Control: Never fill the waste container beyond 80% capacity. Leave headspace for potential vapor expansion.

  • Labeling: Immediately attach a hazardous waste tag. List the exact chemical name: "1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol". Check the boxes for "Toxic" and "Combustible"[3].

Workflow B: Contaminated Consumables & Empty Containers
  • Solid Waste: Gloves, weigh boats, and paper towels contaminated with this compound must be collected in a heavy-duty plastic bag or dedicated solid waste bin labeled as "Hazardous Solid Waste"[4].

  • Triple-Rinsing: Empty primary containers (e.g., reagent bottles) must be triple-rinsed with a compatible solvent (e.g., acetone or ethanol)[1].

  • Rinsate Disposal: The rinsate must be poured into the liquid organic waste stream. Only after triple-rinsing can the empty glass bottle be defaced of its label and disposed of in standard laboratory glass recycling.

Part 4: Safe Handling & Spill Response Workflow

In the event of a spill, the basic and combustible nature of the compound requires immediate, methodical action.

SpillResponse Start Spill Detected: 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol Assess Assess Volume & Ensure Ventilation Start->Assess PPE Don PPE (Nitrile, Goggles, Coat) Assess->PPE Contain Contain with Inert Absorbent (Sand/Vermiculite) PPE->Contain Collect Collect in HDPE Container Contain->Collect Validate Self-Validation: Check pH of Absorbent Collect->Validate Label Label: Hazardous Waste (Toxic/Combustible) Validate->Label Dispose Transfer to EHS for Incineration Label->Dispose

Workflow for the containment, validation, and disposal of 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol spills.

Spill Response Step-by-Step:

  • Isolate: Evacuate non-essential personnel and remove all ignition sources. Ensure the fume hood or room ventilation is operating at maximum capacity.

  • Contain: Surround the spill with an inert absorbent such as dry sand or vermiculite. Crucial: Do NOT use combustible absorbents like sawdust, and do NOT use acidic spill neutralizers without prior micro-scale testing, as the heat of neutralization could vaporize the compound.

  • Collect: Use a non-sparking polypropylene scoop to transfer the saturated absorbent into a wide-mouth HDPE waste container.

  • Decontaminate: Wash the spill surface with a mild detergent and water, collecting the wash water into the hazardous waste container.

References

  • Boston University Environmental Health & Safety. "Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance." BU Office of Research. Available at:[Link][4]

  • Environmental Protection Agency (EPA). "40 CFR Part 261 -- Identification and Listing of Hazardous Waste." Electronic Code of Federal Regulations (eCFR). Available at:[Link][2]

  • National Research Council. "Management of Waste - Prudent Practices in the Laboratory." National Center for Biotechnology Information (NCBI) Bookshelf. Available at:[Link][1]

  • Occupational Safety and Health Administration (OSHA). "1910.1200 - Hazard Communication." United States Department of Labor. Available at:[Link][3]

Sources

Handling

A Senior Application Scientist's Guide to Handling 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol: PPE, Operational, and Disposal Protocols

This document provides a detailed guide for the safe handling, use, and disposal of 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol. As specific toxicological and safety data for this novel compound are not extensively publishe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed guide for the safe handling, use, and disposal of 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol. As specific toxicological and safety data for this novel compound are not extensively published, this guide is predicated on a thorough risk assessment based on its structural motifs, namely the highly reactive azetidine ring. The protocols herein are designed to establish a self-validating system of safety, ensuring that researchers, scientists, and drug development professionals can manage this substance with the highest degree of confidence and protection.

The core principle of this guide is to treat 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol with the caution afforded to its most hazardous constituent, the azetidine moiety. Azetidines are known to be flammable, corrosive, and capable of causing severe skin burns and eye damage.[1][2] Therefore, all handling procedures must be executed with stringent adherence to these protocols to mitigate risk.

Hazard Assessment and Core Safety Principles

The primary hazards associated with this compound are derived from the strained four-membered azetidine ring. This functional group is known for its reactivity and potential to cause significant chemical burns.[2][3] While the larger cyclobutanol structure may modulate its physical properties, the fundamental chemical risks of the azetidine must be respected.

Key Assessed Hazards:

  • Corrosivity: High potential to cause severe skin burns and permanent eye damage upon contact.[1][2]

  • Inhalation Hazard: While the compound's volatility is not fully characterized, vapors or aerosols may be harmful if inhaled, potentially causing respiratory tract irritation.[4][5]

  • Contact Hazard: Assumed to be harmful if absorbed through the skin.[4]

Given these risks, the primary safety strategy is the "Hierarchy of Controls," which prioritizes engineering and administrative controls to minimize reliance on Personal Protective Equipment (PPE). However, as a final and essential line of defense, appropriate PPE is mandatory for all operations.

Mandatory Personal Protective Equipment (PPE) Protocol

The selection of PPE must be based on a comprehensive risk assessment of the specific procedures being undertaken. The following table summarizes the minimum required PPE for handling 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol.

Task / Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume Handling (<1g) in a Fume Hood Safety glasses with side shields (ANSI Z87.1 approved)Nitrile or Neoprene gloves (minimum 4 mil thickness)Flame-resistant lab coatNot required if handled exclusively within a certified chemical fume hood
High-Volume Handling (>1g) or Transfers Chemical splash goggles and a full-face shieldDouble-gloving with nitrile or neoprene glovesChemical-resistant apron over a flame-resistant lab coatRecommended. Required if there is any potential for aerosol generation or if work is outside a fume hood. Use an air-purifying respirator with an organic vapor cartridge.[4][6]
Spill Cleanup Chemical splash goggles and a full-face shieldHeavy-duty nitrile or butyl rubber glovesFull-body chemical-resistant suit or "bunny suit"[7]Required. A full-face respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA) may be necessary depending on spill size.[8][9]

Causality Behind PPE Choices:

  • Eye and Face Protection: Because azetidine compounds can cause severe and irreversible eye damage, protection is paramount.[1][2] Safety glasses provide a baseline, but the risk of splashes during transfers or high-volume work necessitates the use of chemical splash goggles and a face shield for full coverage.[9][10]

  • Hand Protection: The skin is a primary route of exposure. Standard nitrile gloves offer good initial protection for incidental contact.[10] Double-gloving provides an additional barrier and allows for the safe removal of the outer glove if contamination occurs. Always inspect gloves for tears or degradation before use.[11]

  • Body Protection: A flame-resistant lab coat is standard. For larger quantities where the risk of a significant splash is higher, a chemical-resistant apron provides an additional layer of protection against the corrosive nature of the compound.[10]

  • Respiratory Protection: Handling should always occur in a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation exposure.[4][5][12] If procedures could generate aerosols or if engineering controls are insufficient, respiratory protection is required to prevent irritation to the mucous membranes and upper respiratory tract.[4]

Operational Plan: A Step-by-Step Workflow

Adherence to a strict, logical workflow is critical for minimizing exposure and ensuring safety.

Step 1: Preparation and Pre-Handling Inspection

  • Verify Engineering Controls: Ensure the chemical fume hood has a current certification and is functioning correctly (check airflow monitor).

  • Assemble all Materials: Before bringing the chemical into the hood, gather all necessary glassware, reagents, and spill cleanup materials.

  • Don PPE: Put on all required PPE as outlined in the table above. Ensure your lab coat is fully buttoned and gloves are pulled over the cuffs.

  • Prepare Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and unobstructed.[13]

Step 2: Chemical Handling

  • Work Within the Fume Hood: Conduct all manipulations of the compound at least 6 inches inside the sash of the fume hood.

  • Controlled Dispensing: Use controlled methods such as a syringe or pipette for liquid transfers to minimize the risk of splashes.[12]

  • Keep Containers Closed: When not in use, keep the primary container tightly sealed.[6][11]

Step 3: Post-Handling and Decontamination

  • Decontaminate Surfaces: After handling is complete, wipe down the work area within the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by soap and water. Dispose of cleaning materials as hazardous waste.

  • Doff PPE Correctly: Remove PPE in the correct order to avoid cross-contamination: outer gloves, apron, face shield/goggles, inner gloves, and finally the lab coat.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing PPE.[1][13]

Spill Management Protocol

Even with careful planning, spills can occur. A swift and correct response is crucial.

  • Alert Personnel: Immediately alert others in the laboratory.

  • Evacuate (If Necessary): For large spills outside of a fume hood, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

  • Contain the Spill: For small spills within a fume hood, use an absorbent material like a spill pad or vermiculite to contain the liquid. Do not use combustible materials.

  • Clean and Neutralize: Working from the outside in, collect the absorbed material using non-sparking tools.[1][6] Place it in a designated hazardous waste container.

  • Final Decontamination: Clean the spill area thoroughly. All materials used for cleanup must be disposed of as hazardous waste.[3]

Disposal Plan

1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol and any materials contaminated with it must be treated as hazardous chemical waste.[3]

Step-by-Step Disposal Procedure:

  • Waste Segregation: Do not mix this waste with other waste streams. Keep it in a dedicated, clearly labeled hazardous waste container.[3]

  • Container Management: Use a compatible, leak-proof container that can be tightly sealed. Ensure the container is labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Corrosive, Flammable).[3][6]

  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area that is cool, dry, and well-ventilated, away from incompatible materials like strong acids or oxidizing agents.[12][14]

  • Professional Disposal: Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste.[3] Do not pour this chemical down the drain or dispose of it in regular trash.[3][5]

Workflow for Safe Handling

The following diagram illustrates the essential decision-making and operational flow for managing 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol safely.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_disposal 3. Post-Handling & Disposal Risk_Assessment Risk Assessment (Review SDS/Protocol) Verify_Controls Verify Engineering Controls (Fume Hood, Eyewash) Risk_Assessment->Verify_Controls Select_PPE Select & Don PPE (Gloves, Goggles, Coat) Verify_Controls->Select_PPE Work_in_Hood Work in Fume Hood Select_PPE->Work_in_Hood Spill_Check Spill Occurs? Work_in_Hood->Spill_Check Spill_Protocol Execute Spill Protocol Spill_Check->Spill_Protocol Yes Procedure_Complete Procedure Complete Spill_Check->Procedure_Complete No Spill_Protocol->Procedure_Complete Decontaminate Decontaminate Work Area Procedure_Complete->Decontaminate Segregate_Waste Segregate Hazardous Waste (Label Container) Decontaminate->Segregate_Waste Doff_PPE Doff PPE Correctly Segregate_Waste->Doff_PPE Wash_Hands Wash Hands Doff_PPE->Wash_Hands Store_Waste Store Waste for Pickup Wash_Hands->Store_Waste

Caption: Safe Handling Workflow for 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol.

References

  • Azetidine hydrochloride Safety Data Sheet. Apollo Scientific. (2023).
  • General Chemical Safety Data Sheet. (2021).
  • Material Safety Data Sheet for Menthol, L. Spectrum Laboratory Products Inc. (2011).
  • Safety Data Sheet: Azetidine. Chemos GmbH&Co.KG.
  • Safety Data Sheet: Azetidine. Fisher Scientific. (2023).
  • Material Safety Data Sheet: 2-Hydroxymethyl-azetidine-1-carboxylic acid tert-butyl ester. J & W PharmLab, LLC.
  • Safe Disposal of Tert-butyl Aziridine-2-carboxylate: A Step-by-Step Guide. Benchchem. (2025).
  • Safety Data Sheet: 95% Reagent Grade Alcohol. Azer Scientific.
  • Safety Data Sheet: 3-Methyl-1,2-cyclopentanedione. Sigma-Aldrich. (2012).
  • Stability and proper storage conditions for aziridine compounds. Benchchem.
  • Material Safety Data Sheet: Baricitinib Impurity 38. Chemicea Pharmaceuticals.
  • Safety Data Sheet: D-Azetidine-2-carboxylic acid.
  • Safety Data Sheet. TargetMol. (2026).
  • Safety Data Sheet. Sigma-Aldrich. (2026).
  • Safety Data Sheet: IN-SPEC® PATENT BLUE 254. ABB.
  • Safety Data Sheet: 3M Scotchcast™ Electrical Resin 281 (A & B). 3M. (2024).
  • Recommended PPE to handle chemicals. BESA.
  • Safety Data Sheet: Azetidine-3-carboxylic acid. Fisher Scientific. (2024).
  • Chemical Safety in the Workplace - Guidance Notes on Personal Protective Equipment (PPE) for Use and Handling of Chemicals. Labour Department.
  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. (2024).
  • Personal Protective Equipment Selection Guide. (2015).
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. (2022).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol
Reactant of Route 2
Reactant of Route 2
1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol
© Copyright 2026 BenchChem. All Rights Reserved.